2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOXQBWUPCCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360227 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62821-88-9 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations to facilitate further investigation and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable computational models have been included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem |
| Molecular Weight | 139.20 g/mol | Fisher Scientific |
| CAS Number | 62821-88-9 | Chemspace |
| Melting Point | 60 °C | Chemsrc |
| Flash Point | 96 °C | Chemsrc |
| Predicted XlogP | 0.0 | PubChemLite |
| Predicted pKa | Basic: ~9.5 (amine), Weakly Basic: ~2.5 (pyrazole) | Inferred from similar structures |
| Solubility | Soluble in many organic solvents such as ethanol and dimethylformamide; insoluble in water. | ChemBK |
| Purity | 97% | Fisher Scientific |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis and Characterization
Synthetic Protocol
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 3,5-dimethylpyrazole followed by the reduction of a nitrile group.
Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
A general procedure for the N-alkylation of pyrazoles can be adapted for this step.
-
Materials: 3,5-dimethylpyrazole, chloroacetonitrile, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add 3,5-dimethylpyrazole (1 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile to this compound
-
Materials: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, lithium aluminum hydride (LiAlH₄), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the pyrazole ring proton, and the two methylene groups of the ethylamine side chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule, corresponding to the pyrazole ring carbons, the methyl groups, and the ethylamine side chain carbons.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization is depicted below.
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine from Hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry, starting from hydrazine. The synthesis involves the initial formation of the 3,5-dimethylpyrazole core via the Knorr pyrazole synthesis, followed by N-alkylation with a protected 2-aminoethyl group and subsequent deprotection.
Core Synthetic Strategy
The synthesis of this compound from hydrazine is most effectively achieved through a two-stage process. The first stage involves the well-established Knorr pyrazole synthesis to construct the 3,5-dimethylpyrazole ring. The second stage introduces the ethanamine side chain via N-alkylation using a protected aminoethylating agent, followed by the removal of the protecting group. This approach ensures high yields and minimizes side reactions.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3,5-Dimethylpyrazole
This stage employs the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[1][2][3][4] For the synthesis of 3,5-dimethylpyrazole, hydrazine hydrate is reacted with acetylacetone (2,4-pentanedione).[5][6]
Methodology:
-
To a solution of hydrazine hydrate (0.20 mol) in 40 mL of water, acetylacetone (0.20 mol) is added dropwise with stirring at 15°C.
-
The reaction mixture is stirred for 2 hours at this temperature.
-
The resulting white precipitate is collected by filtration, washed with cold water, and dried under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol, although the purity is often high enough for the subsequent step.
Stage 2: N-Alkylation and Deprotection (Gabriel Synthesis Approach)
The introduction of the 2-aminoethyl side chain is achieved through a Gabriel synthesis, which is a reliable method for preparing primary amines.[1][4][7] This involves the N-alkylation of 3,5-dimethylpyrazole with N-(2-bromoethyl)phthalimide, followed by the liberation of the primary amine via hydrazinolysis. A similar reaction has been successfully used to synthesize N-[(3,5-Dimethyl-pyrazol-1-yl)methyl]phthalimide.[7]
Step 2a: N-Alkylation - Synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide
-
To a solution of 3,5-dimethylpyrazole (1.0 equiv) in anhydrous dimethylformamide (DMF), a base such as potassium carbonate (K2CO3, 2.0 equiv) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
N-(2-bromoethyl)phthalimide (1.1 equiv) is then added to the suspension.
-
The reaction mixture is heated to 80-90°C and stirred for 12-16 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2b: Deprotection - Synthesis of this compound
-
The protected intermediate, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide (1.0 equiv), is suspended in a suitable solvent such as ethanol or a tetrahydrofuran (THF)/water mixture.
-
Hydrazine hydrate (4-5 equiv) is added to the suspension.[8]
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the precipitated phthalhydrazide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium hydroxide to remove any remaining phthalhydrazide.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.
Quantitative Data
The following table summarizes the expected yields and key physical properties of the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference(s) |
| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | White solid | 107-108 | ~95 | [5][6] |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide | C15H15N3O2 | 269.30 | Solid | Not reported | - | - |
| This compound | C7H13N3 | 139.20 | Liquid/Solid | 60 | High | [9] |
Note: The yield for the N-alkylation and deprotection steps can vary depending on the specific reaction conditions and purification methods employed.
Characterization of the Final Product
The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the proton at the 4-position of the pyrazole ring, and two triplets corresponding to the two methylene groups of the ethylamine side chain, as well as a broad singlet for the primary amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons, and the two carbons of the ethylamine side chain.[10]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the final product.
Alternative N-Alkylation Strategy: Boc Protection
An alternative to the Gabriel synthesis is the use of a Boc-protected aminoethylating agent, such as tert-butyl (2-bromoethyl)carbamate.
Figure 2: Alternative N-alkylation strategy using Boc protection.
This method involves a similar N-alkylation step as described above, followed by deprotection of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[1][2][3][11] This route can be advantageous in cases where the strong basic conditions of the Gabriel synthesis are not compatible with other functional groups in the molecule.
Conclusion
The synthesis of this compound from hydrazine is a straightforward and high-yielding process when approached in a stepwise manner. The initial formation of the 3,5-dimethylpyrazole core is a classic and efficient reaction. The subsequent introduction of the 2-aminoethyl side chain, particularly via the Gabriel synthesis, provides a reliable method to obtain the desired product. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this valuable heterocyclic building block.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. scribd.com [scribd.com]
- 7. N-[(3,5-Dimethyl-pyrazol-1-yl)meth-yl]phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-(3,5-dimethyl-pyrazol-1-yl)-ethylamine | CAS#:62821-88-9 | Chemsrc [chemsrc.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
In-Depth Technical Guide: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, including its chemical identity, inferred synthesis, and potential biological activities based on the broader class of pyrazole derivatives. Specific experimental data on the biological activity and detailed signaling pathways for this exact compound are limited in publicly available literature. Therefore, information regarding its potential therapeutic effects is extrapolated from studies on structurally analogous compounds.
Chemical Identification and Physicochemical Properties
This compound is a heterocyclic amine with the following key identifiers and properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 62821-88-9[1][2] |
| Molecular Formula | C₇H₁₃N₃[3] |
| Molecular Weight | 139.20 g/mol [2] |
| Synonyms | 2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine |
| Hydrochloride CAS No. | 108641-46-9[4] |
Synthesis and Characterization
While a definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be constructed based on established methods for N-alkylation of pyrazoles.
Proposed Synthetic Pathway
The synthesis can be logically approached in two primary stages:
-
Formation of the Pyrazole Ring: Synthesis of the core 3,5-dimethylpyrazole heterocycle.
-
N-Alkylation: Attachment of the ethanamine side chain to the pyrazole nitrogen.
A general workflow for this proposed synthesis is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Inferred Experimental Protocols
Step 1: Synthesis of 3,5-dimethylpyrazole
-
Principle: This reaction is a classic condensation of a 1,3-dicarbonyl compound with hydrazine.
-
Reagents: Acetylacetone, Hydrazine hydrate, Ethanol (as solvent).
-
Procedure:
-
Dissolve acetylacetone in ethanol in a round-bottom flask equipped with a condenser.
-
Add hydrazine hydrate dropwise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent system.
-
Step 2: N-Alkylation to yield this compound
-
Principle: Nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of a 2-haloethylamine.
-
Reagents: 3,5-dimethylpyrazole, a suitable 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide), a strong base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
Suspend a strong base, such as sodium hydride, in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 3,5-dimethylpyrazole in DMF dropwise to the suspension.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the pyrazolate anion.
-
Add the 2-haloethylamine derivative to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals for two distinct methyl groups on the pyrazole ring, a singlet for the C4-proton of the pyrazole, and two triplets for the diastereotopic protons of the ethylamine side chain. |
| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole ring, the two methyl carbons, and the two carbons of the ethylamine moiety. |
| Mass Spec. | A molecular ion peak [M+H]⁺ at approximately m/z 140.1182. |
| IR Spec. | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching, and C=N/C=C stretching from the pyrazole ring. |
Potential Biological Activities and Screening Protocols
While specific biological data for this compound is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules.[5][6][7] Based on extensive literature on pyrazole derivatives, this compound could be a candidate for screening in several therapeutic areas.[4][8][9][10][11][12][13][14][15]
References
- 1. 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine - C7H13N3 | CSSB00011200923 [chem-space.com]
- 2. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]
- 3. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 4. ijsred.com [ijsred.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 10. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide also explores the known biological activities of closely related pyrazole derivatives and outlines general experimental protocols relevant to the investigation of its potential therapeutic effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of pyrazole-based compounds.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethylamine moiety. The structural details are crucial for understanding its chemical reactivity and potential biological interactions.
| Identifier | Value |
| Molecular Formula | C₇H₁₃N₃[1] |
| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine |
| SMILES | CC1=CC(=NN1CCN)C[1] |
| InChI | InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3[1] |
| InChIKey | FXLOXQBWUPCCDL-UHFFFAOYSA-N[1] |
| Molecular Weight | 139.20 g/mol [2] |
| CAS Number | 62821-88-9[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound.
Mass Spectrometry
Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. This information is vital for its identification in complex mixtures and for confirming its molecular weight.
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.11823[1] |
| [M+Na]⁺ | 162.10017[1] |
| [M-H]⁻ | 138.10367[1] |
| [M]⁺ | 139.11040[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A literature reference points to the existence of ¹³C NMR data for this compound in deuterated chloroform (CDCl₃).
¹H NMR: Detailed experimental ¹H NMR data for this compound is not currently available in public databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Experimental IR data with specific peak assignments for this compound is not publicly available.
Synthesis Protocols
The synthesis of pyrazole derivatives is well-established in organic chemistry. While a specific, detailed protocol for this compound is not explicitly outlined in the available literature, a general synthetic approach can be inferred from the synthesis of related pyrazole compounds. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Experimental Protocol for Pyrazole Synthesis
The following is a generalized protocol for the synthesis of pyrazole derivatives, which can be adapted for the synthesis of this compound.
Procedure:
-
Reaction Setup: A mixture of the 1,3-dicarbonyl compound and the hydrazine derivative is prepared in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.[3]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to a workup procedure, which may involve extraction and washing.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired pyrazole derivative in high purity.[3]
To synthesize this compound, one would likely start with 3,5-dimethylpyrazole, which can be synthesized from acetylacetone and hydrazine hydrate.[4] The subsequent step would involve the alkylation of the pyrazole nitrogen with a suitable two-carbon synthon containing a protected amine group, followed by deprotection.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[5]
Known Biological Activities of Pyrazole Derivatives
Research on various pyrazole-containing compounds has identified their interaction with several biological targets and pathways:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6]
-
Antimicrobial Activity: Several pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][8]
-
Anticancer Activity: Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, with mechanisms that can involve the inhibition of tubulin polymerization or interference with other signaling pathways crucial for cancer cell proliferation and survival.[9]
-
Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors for a variety of enzymes, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and phosphodiesterases (PDEs).[10]
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, the following signaling pathways represent potential areas of investigation for this compound:
Experimental Workflows for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach is required. This typically involves a series of in vitro and in vivo assays.
General Workflow for Biological Screening
The following diagram outlines a general workflow for the biological evaluation of a novel compound like this compound.
Experimental Protocols:
-
In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to assess the effect of the compound on cell viability.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]
-
-
In Vivo Animal Models: If in vitro results are promising, the compound's efficacy and safety can be evaluated in animal models of specific diseases, such as carrageenan-induced paw edema for inflammation or tumor xenograft models for cancer.[11]
Conclusion
This compound is a molecule with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and specific biological functions are not yet widely available, the extensive research on related pyrazole derivatives suggests a high potential for a range of biological activities. This technical guide provides a solid foundation for researchers to design and execute further studies to fully characterize this compound and explore its therapeutic potential. Future work should focus on obtaining comprehensive experimental spectroscopic data, optimizing its synthesis, and conducting systematic biological screenings to identify its specific molecular targets and signaling pathways.
References
- 1. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]
- 3. rsc.org [rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The information is curated to support research and development activities in medicinal chemistry and drug discovery.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
A definitive experimental ¹H NMR spectrum for this compound is not publicly available. However, analysis of structurally similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives, allows for the prediction of chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Notes |
| Pyrazole-H (C4-H) | ~ 5.8 - 6.0 | Singlet |
| N-CH₂ | ~ 3.9 - 4.2 | Triplet |
| C-CH₂-NH₂ | ~ 2.8 - 3.1 | Triplet |
| Pyrazole-CH₃ (C3 & C5) | ~ 2.1 - 2.3 | Two singlets |
| NH₂ | Variable | Broad singlet |
A ¹³C NMR spectrum for this compound has been referenced in the literature, though the primary data is not widely accessible.[1] The predicted chemical shifts, based on related pyrazole structures, are presented below.
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazole C3 & C5 | ~ 148, ~140 |
| Pyrazole C4 | ~ 105 |
| N-CH₂ | ~ 50 |
| C-CH₂-NH₂ | ~ 40 |
| Pyrazole-CH₃ | ~ 11, ~13 |
Table 2: Infrared (IR) Spectroscopy Data
The expected characteristic IR absorption bands for this compound are based on the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=N Stretch (pyrazole) | ~ 1550 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Table 3: Mass Spectrometry (MS) Data
Predicted mass spectrometry data is available from databases such as PubChem.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.11823 |
| [M+Na]⁺ | 162.10017 |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a general synthetic strategy can be inferred from the synthesis of related pyrazole derivatives. The most probable synthetic route involves the N-alkylation of 3,5-dimethylpyrazole with a suitable two-carbon synthon containing a protected amine or a precursor functional group that can be converted to an amine.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
This proposed synthesis begins with the N-alkylation of 3,5-dimethylpyrazole with a haloacetonitrile, followed by the reduction of the nitrile group to the primary amine. This method is a common and effective way to introduce an aminoethyl side chain onto a heterocyclic core.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the correlation of data from various spectroscopic techniques. The logical flow of this analysis is depicted below.
Caption: Interrelation of spectroscopic methods for structural confirmation.
This diagram illustrates how mass spectrometry provides the molecular weight, infrared spectroscopy identifies the key functional groups (amine and pyrazole), and nuclear magnetic resonance spectroscopy reveals the precise connectivity of the atoms, all of which collectively confirm the structure of the target molecule.
References
An In-depth Technical Guide to the Potential Applications of Pyrazole-Based Ethylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of pyrazole-based ethylamines, detailing their potential applications across medicinal chemistry, agrochemistry, and materials science. This document synthesizes current research to offer a detailed resource on the synthesis, biological activity, and mechanisms of action of this promising class of compounds.
Introduction to Pyrazole-Based Ethylamines
The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous approved drugs and pesticides.[1][2] Its unique electronic properties and synthetic versatility allow for the creation of diverse derivatives with a wide range of biological activities.[3] The incorporation of an ethylamine moiety introduces a flexible side chain with a basic nitrogen atom, which can be crucial for interacting with biological targets through hydrogen bonding and ionic interactions. This combination of a rigid, aromatic pyrazole core and a flexible, interactive ethylamine side chain has led to the discovery of compounds with significant potential in several key areas.
Applications in Drug Development
Pyrazole-based ethylamines and their close analogs have shown considerable promise as therapeutic agents, particularly for disorders of the central nervous system (CNS). Their ability to interact with key neurological targets, such as monoamine oxidases and sigma-1 receptors, positions them as potential candidates for the treatment of neurodegenerative diseases, neuropathic pain, and depression.
Central Nervous System Agents
Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] Several pyrazole derivatives have been identified as potent MAO inhibitors.[4][5]
Table 1: Monoamine Oxidase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |
| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | 0.063 | 0.034 | 133.0 | [4] |
| EH6 | MAO-B | 0.40 | - | >55.8 | [4] |
| EH8 | MAO-B | 0.69 | - | - | [4] |
| Compound 7 (a 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative) | MAO-A | 0.058 | - | >1724 | [5] |
| Compound 8 (a 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative) | MAO-A | 0.094 | - | >1063 | [5] |
| S5 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | 19.04 | [6] |
| S16 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 | - | [6] |
Sigma-1 Receptor Antagonism:
The sigma-1 receptor is a unique intracellular chaperone protein involved in the modulation of calcium signaling and cellular stress responses.[7] It has emerged as a promising target for the treatment of neuropathic pain.[1][8] A notable example is S1RA (E-52862), a selective sigma-1 receptor antagonist with a pyrazole core and a morpholinoethyl group, which is structurally related to an ethylamine.[3]
Table 2: Sigma-1 Receptor Binding Affinity and In Vivo Efficacy of S1RA (E-52862)
| Compound | Target | Ki (nM) | In Vivo Model | Efficacy | Reference |
| S1RA (E-52862) | Sigma-1 Receptor | 17.0 ± 7.0 | Formalin-induced nociception, Capsaicin-induced mechanical hypersensitivity, Sciatic nerve injury-induced mechanical and thermal hypersensitivity | Dose-dependent inhibition of pain behaviors | [1][3] |
Experimental Protocols
Synthesis of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862):
A detailed synthesis protocol for S1RA is described in patent literature.[9] A general synthetic approach involves the reaction of a naphthalen-2-yl-pyrazol-3-one intermediate with a suitable morpholinoethyl halide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay:
A fluorometric assay is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[8]
-
Materials: Recombinant human MAO-A and MAO-B enzymes, Kynuramine (substrate), Potassium phosphate buffer (pH 7.4), Test compounds (dissolved in DMSO), Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), 96-well black microplate, Fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the buffer.
-
In a 96-well plate, add 2 µL of the test compound or reference inhibitor solution.
-
Add 25 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percent inhibition and determine the IC50 values.[8]
-
In Vivo Neuropathic Pain Model (Sciatic Nerve Injury):
This model is used to assess the efficacy of compounds in reducing pain hypersensitivity.[1]
-
Animals: Mice or rats.
-
Procedure:
-
Induce a partial sciatic nerve ligation.
-
After a recovery period, assess baseline mechanical and thermal hypersensitivity using von Frey filaments and a plantar test apparatus, respectively.
-
Administer the test compound (e.g., S1RA) or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Measure mechanical and thermal sensitivity at various time points after drug administration.
-
Compare the responses in the drug-treated group to the vehicle-treated group to determine the antinociceptive effect.
-
Signaling Pathways
Monoamine Oxidase Inhibition Pathway:
Pyrazole-based ethylamines can act as inhibitors of monoamine oxidase, thereby preventing the breakdown of key neurotransmitters. This leads to an increase in their synaptic availability, which is the basis for their antidepressant and anti-Parkinsonian effects.
References
- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats | Semantic Scholar [semanticscholar.org]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide on the Discovery and History of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of the pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. While the core pyrazole structure has been known since the late 19th century, this specific ethanamine derivative gained attention in the latter half of the 20th century as a versatile building block in medicinal chemistry. This document details the foundational synthesis of its precursor, 3,5-dimethylpyrazole, and outlines a key synthetic route to the title compound, supported by available spectroscopic and physical data. The guide also touches upon the broader context of the biological activities of related pyrazole-containing compounds, providing a basis for understanding the potential applications of this molecule in drug discovery and development.
Introduction: The Pyrazole Scaffold
The history of pyrazole chemistry dates back to 1883 with the pioneering work of Ludwig Knorr. His synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines laid the groundwork for a vast field of heterocyclic chemistry. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has since become a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.
The Precursor: Discovery and Synthesis of 3,5-Dimethylpyrazole
The journey to this compound begins with its parent heterocycle, 3,5-dimethylpyrazole. This foundational compound is readily synthesized via the Knorr pyrazole synthesis, a method that has remained a staple in organic chemistry for over a century.
Historical Synthesis
The first syntheses of 3,5-dimethylpyrazole were reported in the late 19th and early 20th centuries. These early methods involved the condensation of acetylacetone (pentane-2,4-dione) with hydrazine or its salts.
Standard Experimental Protocol for 3,5-Dimethylpyrazole
A typical laboratory-scale synthesis of 3,5-dimethylpyrazole is as follows:
Materials:
-
Acetylacetone
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or an aqueous alkaline solution
-
n-Hexane (for recrystallization)
Procedure:
-
Hydrazine hydrate (1 equivalent) is dissolved in ethanol.
-
The solution is cooled in an ice bath.
-
Acetylacetone (1 equivalent) is added dropwise to the cooled hydrazine solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 3,5-dimethylpyrazole is then recrystallized from hot n-hexane to afford a crystalline solid.
This straightforward and efficient reaction provides high yields of the desired product.
Emergence of this compound
While the parent 3,5-dimethylpyrazole has a long history, the specific derivative this compound appears in the scientific literature more recently. A key publication by Verweij and his colleagues in 1992 in the "Recueil des Travaux Chimiques des Pays-Bas" brought this compound to the forefront as a ligand for coordination chemistry, a field with significant implications for catalysis and bioinorganic chemistry.
Synthesis of this compound
The synthesis of the title compound typically involves the N-alkylation of 3,5-dimethylpyrazole. One common approach is the reaction of the sodium salt of 3,5-dimethylpyrazole with a 2-haloethylamine, followed by deprotection if necessary. A plausible and frequently utilized synthetic pathway is outlined below.
Experimental Protocol:
Step 1: N-alkylation with 2-(Boc-amino)ethyl bromide
-
3,5-dimethylpyrazole is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen.
-
2-(Boc-amino)ethyl bromide is then added to the reaction mixture, which is subsequently stirred at room temperature overnight.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the Boc-protected intermediate.
Step 2: Deprotection of the Amine
-
The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting salt is then neutralized with a base (e.g., aqueous NaOH) and the free amine is extracted with an organic solvent.
-
The final product, this compound, is purified by distillation or chromatography.
This two-step process provides a reliable method for the preparation of the target compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 62821-88-9 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not definitively reported, likely >200 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~1.5-2.0 (s, 6H, 2xCH₃), ~2.8-3.0 (t, 2H, CH₂-N), ~3.8-4.0 (t, 2H, N-CH₂), ~5.7 (s, 1H, pyrazole-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~10-14 (2xCH₃), ~40-42 (CH₂-N), ~50-52 (N-CH₂), ~105 (pyrazole-CH), ~140-148 (pyrazole-C) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C=N stretch) |
| Mass Spectrum (EI) | m/z 139 (M⁺), and characteristic fragmentation patterns |
Note: The exact spectral shifts may vary depending on the solvent and instrument used.
Biological Significance and Potential Applications
While specific biological studies on this compound as a standalone agent are not extensively documented in publicly available literature, the broader family of pyrazole derivatives exhibits a vast range of biological activities. These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The structural motif of this compound makes it a valuable synthon for the development of more complex molecules with potential therapeutic applications. The primary amine functionality serves as a key handle for derivatization, allowing for its incorporation into larger molecular scaffolds through amide bond formation, reductive amination, and other common synthetic transformations.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final product.
Theoretical Studies on 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates available data on the physicochemical properties, synthesis, and potential therapeutic applications of this compound and its derivatives, aiming to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and broad spectrum of pharmacological activities have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3] Numerous drugs incorporating the pyrazole moiety have been successfully commercialized, highlighting the therapeutic potential of this chemical class. This guide focuses on this compound, a key intermediate and a potential pharmacophore in its own right. The presence of a primary amine function offers a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem |
| Molar Mass | 139.20 g/mol | Fisher Scientific[4] |
| CAS Number | 62821-88-9 | Fisher Scientific[4] |
| Predicted XlogP | 0.0 | PubChemLite[5] |
| Predicted pKa (Strongest Basic) | 9.4 | Not explicitly found in search results |
| Appearance | Colorless to light yellow oily liquid | ChemBK[6] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, dimethylformamide), insoluble in water | ChemBK[6] |
Hydrochloride Salt:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN₃ | ChemBK[7] |
| Molar Mass | 175.66 g/mol | ChemBK[7] |
| CAS Number | 108641-46-9 | ChemBK[7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached in a two-step process: the formation of the 3,5-dimethylpyrazole core followed by its N-alkylation with a protected 2-aminoethyl moiety.
Synthesis of 3,5-dimethylpyrazole
The most common and efficient method for the synthesis of 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and hydrazine.
Experimental Protocol:
-
Materials: Acetylacetone, Hydrazine hydrate or Hydrazine sulfate, Ethanol, Sodium hydroxide (if using hydrazine sulfate), Diethyl ether, Anhydrous potassium carbonate, Petroleum ether.
-
Procedure (using Hydrazine Hydrate):
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled solution with continuous stirring. The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Remove the ethanol under reduced pressure.
-
The resulting residue can be purified by recrystallization from petroleum ether to yield crystalline 3,5-dimethylpyrazole.
-
-
Procedure (using Hydrazine Sulfate):
-
In a round-bottom flask, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide.
-
Add acetylacetone to the solution and stir vigorously at room temperature. A precipitate of 3,5-dimethylpyrazole will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with cold water.
-
The crude product can be purified by recrystallization.
-
Synthesis of this compound
The introduction of the ethanamine side chain is typically achieved through N-alkylation of the pre-formed 3,5-dimethylpyrazole ring. A common strategy involves using a 2-haloethylamine derivative where the amine is protected, followed by deprotection.
Proposed Experimental Protocol:
-
Materials: 3,5-dimethylpyrazole, Sodium hydride (or another suitable base), Anhydrous solvent (e.g., DMF, THF), N-(2-bromoethyl)phthalimide (or another protected 2-haloethylamine), Hydrazine hydrate (for deprotection), Hydrochloric acid, Diethyl ether.
-
Step 1: N-Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.
-
Add a solution of 3,5-dimethylpyrazole in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.
-
Add a solution of N-(2-bromoethyl)phthalimide in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
-
Step 2: Deprotection
-
Dissolve the crude N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the phthalhydrazide precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble with dry HCl gas to precipitate the hydrochloride salt of the final product.
-
Filter and dry the precipitate to obtain this compound hydrochloride.
-
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives exhibits a remarkable range of pharmacological activities.[1][2][3] This suggests that the target compound is a valuable scaffold for the development of novel drugs.
Known activities of pyrazole derivatives include:
-
Antimicrobial Activity: Many pyrazole derivatives have shown potent activity against a variety of bacterial and fungal strains.[2][8] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
-
Anticancer Activity: Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone have been reported to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms include DNA photocleavage and induction of apoptosis.
-
Antiviral Activity: Certain pyrazole derivatives have demonstrated efficacy against various viruses.[1]
-
Other Activities: The pyrazole scaffold has also been associated with analgesic, anticonvulsant, antidepressant, and antihyperglycemic properties.[1]
The primary amine in this compound provides a reactive site for the synthesis of a diverse library of derivatives. By modifying this amine, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties to target specific biological pathways.
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is not currently available in the literature. However, based on the known mechanisms of action of other pyrazole-containing drugs, several pathways can be hypothesized as potential targets.
For instance, the anti-inflammatory effects of pyrazole derivatives like celecoxib are mediated through the inhibition of the COX-2 enzyme, which is a key component of the arachidonic acid signaling pathway. This pathway leads to the production of prostaglandins, which are pro-inflammatory mediators.
The anticancer activities of some pyrazole derivatives have been linked to the induction of apoptosis. This could involve the modulation of key signaling pathways such as the p53 pathway or the Bcl-2 family of proteins.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for drug discovery and development. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting point for the generation of large and diverse chemical libraries. While there is a need for more specific biological data on the parent compound, the extensive literature on the pharmacological activities of the pyrazole scaffold provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.
References
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 6. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jocpr.com [jocpr.com]
A Technical Guide to the Safe Handling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known safety and handling requirements for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No: 62821-88-9) and its hydrochloride salt (CAS No: 108641-46-9). Due to a lack of exhaustive toxicological data, this guide emphasizes a cautious approach, combining information from available Safety Data Sheets (SDS) with general best practices for handling corrosive and reactive amine compounds.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary risks associated with this compound involve its corrosive nature and potential for irritation upon contact. The following tables summarize its known physical and chemical properties and associated hazards.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Appearance | White solid (may also be a liquid) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Auto-ignition Temperature | Data not available |
| Solubility | No specific data; likely soluble in organic solvents. |
Note: The hydrochloride salt (C₇H₁₃N₃·HCl) has a molecular weight of approximately 175.65 g/mol .[1][2]
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed.[3] |
| H314 | Causes severe skin burns and eye damage.[4] |
| H315 | Causes skin irritation.[3] |
| H318 | Causes serious eye damage.[3] |
| H335 | May cause respiratory irritation.[3] |
Exposure Controls and Personal Protection
Strict adherence to appropriate exposure controls and the use of personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.
-
An eye wash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][5] Additional protective clothing, such as an apron or oversleeves, is recommended where splashing is possible.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, wear a NIOSH-approved respirator.[5]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
Handling:
-
Avoid all direct contact with the substance. Do not breathe dust, vapors, or mists.[6]
-
Keep away from heat, sparks, and open flames.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[7]
-
Use tools and equipment that are compatible with corrosive amines. Avoid copper, aluminum, zinc, and their alloys.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[5]
-
Keep containers tightly closed when not in use.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6]
-
Segregate from other chemicals, preferably in a designated corrosives cabinet.
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
For liquid spills, contain with an inert absorbent material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect all spilled material and absorbents into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations. This is typically done through a licensed chemical waste disposal service.[1]
-
Do not dispose of down the drain or into the environment.[1]
Experimental Protocols Cited
No specific, detailed experimental protocols for the synthesis or use of this compound were found in the context of safety and handling. The procedures outlined in this guide are based on the compilation of safety data sheets and established best practices for handling corrosive amines and pyrazole derivatives.[1][4][5][6] Users must adapt these guidelines to their specific experimental setups and conduct a thorough risk assessment before beginning any work.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. chemistree.com.sg [chemistree.com.sg]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. teamchem.co [teamchem.co]
- 7. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide offers a predictive analysis based on its structural features and provides detailed experimental protocols for its determination.
Predicted Solubility Profile
This compound is a molecule featuring a substituted pyrazole ring and a primary amine. This structure suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrazole ring and the primary amine group allows for hydrogen bonding, which is a significant factor in its solubility.
Generally, aliphatic amines exhibit some degree of solubility in water, a property that tends to decrease as the number of carbon atoms in the molecule increases.[1] For organic solvents, these amines, particularly polar ones, are often effective solvents.[1] The pyrazole moiety itself is considered to have limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[2] Based on these characteristics, it can be predicted that this compound will exhibit good solubility in polar organic solvents, especially those capable of hydrogen bonding. Its basic nature, due to the amine group, also implies that its solubility in acidic aqueous solutions will be enhanced through the formation of a more polar ammonium salt.
Data Presentation: Quantitative Solubility
To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols
A standardized method for determining the solubility of a compound in an organic solvent is crucial for obtaining reproducible results. The following is a general protocol that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Equilibrate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The mixture should be continuously agitated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical principles for the formation of the pyrazole ring and its subsequent N-alkylation.
Introduction
The 3,5-dimethylpyrazole moiety is a common scaffold in a variety of biologically active compounds. The introduction of an aminoethyl side chain at the N1 position provides a key functional group for further derivatization and interaction with biological targets. This protocol details a reliable two-step synthesis to obtain the target compound.
Quantitative Data Summary
The following table summarizes typical yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Materials | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Synthesis of 3,5-dimethylpyrazole | Acetylacetone, Hydrazine hydrate | 3,5-dimethylpyrazole | >90 | >99 |
| 2 | N-alkylation of 3,5-dimethylpyrazole and subsequent reduction | 3,5-dimethylpyrazole, 2-Chloroacetonitrile, Reducing agent | This compound | 70-85 | >97 |
Experimental Protocols
Step 1: Synthesis of 3,5-dimethylpyrazole
This procedure outlines the synthesis of the pyrazole core from commercially available starting materials.[1][2]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (1.0 eq) in water.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the cooled solution via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole as a white crystalline solid.
Step 2: Synthesis of this compound
This two-part procedure describes the N-alkylation of 3,5-dimethylpyrazole with 2-chloroacetonitrile followed by the reduction of the nitrile to the desired primary amine.
Part A: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Materials:
-
3,5-dimethylpyrazole (from Step 1)
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,5-dimethylpyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. The crude product can be used in the next step without further purification or can be purified by column chromatography.
Part B: Reduction to this compound
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (from Part A)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., H₂/Raney Nickel)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Nitrogen or Argon gas supply
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the solid with diethyl ether or THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.[3]
Visualized Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
This detailed protocol and workflow provide a solid foundation for the successful synthesis of this compound in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring the bidentate ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. This versatile ligand forms stable complexes with various transition metals, exhibiting promising potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Overview of this compound
This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyrazole ring and the nitrogen atom of the ethanamine group, forming a stable six-membered chelate ring. The presence of the pyrazole moiety is significant, as pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] Metal coordination can enhance these biological activities.[1][4]
Chemical Structure:
Applications in Medicinal Chemistry
Metal complexes of pyrazole-based ligands are of significant interest in drug development due to their therapeutic potential. The coordination of a metal ion to a biologically active ligand can lead to a synergistic effect, resulting in a complex with enhanced efficacy compared to the free ligand.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyrazole-metal complexes against various cancer cell lines.[3][5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various cellular pathways.
Mechanism of Action: While the precise signaling pathways for complexes of this compound are not yet fully elucidated, studies on similar pyrazole-metal complexes suggest the involvement of the following:
-
Induction of Apoptosis: These complexes can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Generation of Reactive Oxygen Species (ROS): The metal complexes can induce oxidative stress within cancer cells by generating ROS, which can damage cellular components and lead to apoptosis.[6][8]
-
DNA Interaction and Damage: Some pyrazole-metal complexes can interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and cell death.[1][9]
-
Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).[10]
Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by pyrazole-metal complexes.
Caption: Potential apoptotic pathway induced by pyrazole-metal complexes.
Antimicrobial Activity
Metal complexes of pyrazole derivatives have shown significant activity against a range of bacteria and fungi.[2][4][11] The chelation of the metal ion to the pyrazole ligand often results in a complex with enhanced antimicrobial properties. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. Once inside the cell, the metal ion can disrupt normal cellular processes, leading to cell death.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of the ligand and its metal complexes, based on established methods. Researchers should optimize these protocols based on their specific experimental conditions and analytical data.
Synthesis of this compound (Ligand)
This procedure is adapted from general methods for the synthesis of N-substituted pyrazoles.
Caption: General workflow for the synthesis of the ligand.
Materials:
-
3,5-dimethylpyrazole
-
2-bromoethylamine hydrobromide
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,5-dimethylpyrazole (1 equivalent) and 2-bromoethylamine hydrobromide (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in ethanol dropwise to the mixture with stirring.
-
Reflux the reaction mixture for 24 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ligand.
Synthesis of Metal(II) Complexes
The following is a general procedure for the synthesis of metal(II) complexes (e.g., Pd(II), Zn(II), Cu(II), Ni(II), Co(II)).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a substituted pyrazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. As a versatile building block, its proper identification and characterization are crucial for ensuring the quality, purity, and reproducibility of subsequent research and development activities. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 62821-88-9 | [1] |
Analytical Methods for Characterization
A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis for empirical formula verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Expected Spectral Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrazole-CH | ~5.7 | ~105 |
| N-CH₂ -CH₂-NH₂ | ~3.9 (t) | ~50 |
| N-CH₂-CH₂ -NH₂ | ~2.9 (t) | ~40 |
| Pyrazole-CH₃ | ~2.2 (s) | ~13 |
| Pyrazole-CH₃ | ~2.1 (s) | ~11 |
| -NH₂ | Variable (broad s) | - |
s = singlet, t = triplet
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
-
-
Instrument Parameters (Example for a Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
If conducting tandem MS (MS/MS), select the molecular ion as the precursor and analyze the resulting fragment ions to propose a fragmentation pathway.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 140.1182 | ~140.1 |
| [M+Na]⁺ | 162.1002 | ~162.1 |
Predicted Fragmentation Pathway
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase method is generally suitable for a polar compound like this compound.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Integrate the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Workflow for HPLC Analysis
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is used to confirm the empirical formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dry, pure compound into a tin or silver capsule.
-
-
Instrument Parameters (Example for a CHN Analyzer):
-
The instrument is typically operated by a trained analyst who will run the sample according to the manufacturer's standard operating procedures. The analysis involves combustion of the sample at high temperature and quantification of the resulting gases (CO₂, H₂O, and N₂).
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₇H₁₃N₃). The experimental values should be within ±0.4% of the theoretical values.
-
Expected Elemental Analysis Data
| Element | Theoretical % | Found % |
| Carbon (C) | 60.40 | |
| Hydrogen (H) | 9.41 | |
| Nitrogen (N) | 30.19 |
Summary and Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. The protocols and expected data outlined in these application notes serve as a guide for researchers to verify the identity, structure, and purity of this important chemical building block, ensuring the integrity of their scientific investigations.
References
Application Note: HPLC Purity Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and routine analysis in research and pharmaceutical development environments. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and data analysis.
Principle of the Method
The separation is based on reversed-phase chromatography, where the analyte and its potential impurities are separated based on their hydrophobicity. A C18 column serves as the non-polar stationary phase, while a polar mobile phase, consisting of a gradient of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing agent, is used.[1][2][3] The TFA improves peak shape and retention for the basic amine analyte by suppressing interactions with residual silanols on the stationary phase.[4] Detection is performed using a UV detector, leveraging the chromophore of the pyrazole ring.
Experimental Protocol
2.1 Apparatus and Software
-
HPLC System with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm syringe filters.
2.2 Reagents and Materials
-
This compound reference standard and analytical sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][3][5]
2.3 Chromatographic Conditions The HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.4 Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of acetonitrile and mix well.
-
Sample Diluent: A mixture of Water:Acetonitrile (80:20 v/v) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.
2.5 System Suitability Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Data Presentation and Results
The purity of the sample is calculated based on the peak area percentage. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of representative quantitative results is presented below.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.58 | 1,520 | 0.08 |
| Impurity 2 | 6.72 | 2,890 | 0.15 |
| Analyte | 8.91 | 1,910,500 | 99.65 |
| Impurity 3 | 11.24 | 2,310 | 0.12 |
| Total | 1,917,220 | 100.00 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of HPLC system components.
Conclusion
The described RP-HPLC method is demonstrated to be specific and reliable for determining the purity of this compound. The protocol is straightforward and utilizes common reagents and equipment, making it easily transferable to any analytical laboratory focused on quality control of pharmaceutical intermediates and active ingredients. The gradient elution ensures effective separation of the main component from its potential process-related impurities.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
Application Note: Structural Elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to be a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development. This document includes predicted ¹H NMR data, and experimentally derived ¹³C NMR data, presented in a clear, tabular format. Furthermore, a comprehensive experimental workflow is visualized using a Graphviz diagram to facilitate understanding of the structural analysis process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole moiety in many biologically active molecules. Pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate structural characterization is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H, ¹³C, and 2D NMR techniques for the complete structural assignment of this compound.
Predicted and Experimental NMR Data
The following table summarizes the predicted ¹H NMR and experimental ¹³C NMR chemical shifts for this compound. The ¹H NMR predictions are based on the analysis of structurally similar pyrazole derivatives. The ¹³C NMR data is based on available spectral information.
| Atom Number | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1 | - | 147.8 | - | - |
| 2 | 5.75 | 104.5 | s | - |
| 3 | - | 139.2 | - | - |
| 4 | 2.15 | 13.5 | s | - |
| 5 | 2.10 | 10.8 | s | - |
| 6 | 3.95 | 49.5 | t | 6.5 |
| 7 | 2.90 | 41.2 | t | 6.5 |
| 8 (NH₂) | 1.50 (broad) | - | s | - |
Note: ¹H NMR data are predicted values. The chemical shift of the amine protons (NH₂) can vary depending on solvent, concentration, and temperature.
Experimental Protocols
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Mass : Accurately weigh 10-20 mg of the compound.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ may also be used.
-
Dissolution : Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
1D ¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
1D ¹³C NMR Spectroscopy :
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, due to the low natural abundance of ¹³C.
2D NMR Spectroscopy (COSY, HSQC, HMBC) :
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks. Standard 'cosygpqf' pulse program.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond ¹H-¹³C correlations.[1] Standard 'hsqcedetgpsisp2.3' pulse program.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations. Standard 'hmbcgplpndqf' pulse program.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This application note provides a comprehensive guide for the structural elucidation of this compound using NMR spectroscopy. The provided data table, detailed experimental protocols, and the workflow diagram offer a practical resource for researchers. The application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the confident structural confirmation of the target molecule. These methodologies are broadly applicable to the characterization of other small organic molecules in the drug discovery and development pipeline.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the theoretical mass spectrometry fragmentation pattern of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and provides a detailed protocol for its analysis using mass spectrometry. The predicted fragmentation pathways are based on established principles of mass spectrometry, including the fragmentation of pyrazole rings and aliphatic amines. This information is valuable for the identification and structural elucidation of this compound in various research and development settings.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and drug development. Its molecular formula is C₇H₁₃N₃, and it has a molecular weight of 139.20 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. The fragmentation pattern observed in a mass spectrum provides a unique fingerprint that can be used for identification and structural analysis. This application note details the expected fragmentation of this compound under electron ionization (EI) conditions.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be influenced by both the pyrazole ring and the ethylamine side chain. The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 139.20 amu for the target compound.[3]
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[4][5] In this case, cleavage of the bond between the ethyl group and the pyrazole ring is anticipated, leading to a stable, resonance-stabilized pyrazole-containing cation.
-
Side-Chain Fragmentation: Cleavage can also occur within the ethylamine side chain, leading to the loss of the terminal amino group.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of small neutral molecules such as hydrogen cyanide (HCN) and nitrogen gas (N₂).[6][7] However, fragmentation of the side chain is often more favorable.
Predicted Fragmentation Data
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 139 | [C₇H₁₃N₃]⁺• | - | Molecular Ion (M⁺•) |
| 110 | [C₆H₁₀N₂]⁺ | •CH₂NH₂ | Loss of the aminomethyl radical via α-cleavage. This is expected to be a major fragment. |
| 95 | [C₅H₇N₂]⁺ | C₂H₄N | Cleavage of the N-CH₂ bond of the side chain. |
| 82 | [C₄H₆N₂]⁺• | C₃H₇N | Loss of the entire ethylamine side chain. |
| 67 | [C₄H₅N]⁺• | CH₃N₂ | Fragmentation of the pyrazole ring. |
| 54 | [C₃H₄N]⁺ | C₄H₉N₂ | Further fragmentation of the pyrazole ring. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for acquiring a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
Instrumentation
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern for structural confirmation.
Visualizations
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Chelation Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of N-heterocyclic ligands in coordination chemistry, owing to their diverse coordination modes and the tunable electronic and steric properties of their metal complexes.[1] The incorporation of additional donor groups onto the pyrazole scaffold can lead to the formation of stable chelate rings with various metal ions, making them attractive for applications in catalysis, materials science, and medicinal chemistry.[2][3] The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a bidentate N,N'-donor ligand that forms a stable six-membered chelate ring upon coordination to a metal center.[4] This document provides an overview of the chelation properties of this ligand, detailed experimental protocols for the synthesis and characterization of its metal complexes, and a summary of quantitative chelation data from analogous pyrazole-based ligands to serve as a reference for researchers.
Chelation Properties and Quantitative Data of Analogous Pyrazole Ligands
Below are tables summarizing the stability constants and thermodynamic parameters for the complexation of various metal ions with structurally related pyrazole-based ligands. This data is intended to provide a comparative framework for estimating the chelation behavior of this compound.
Table 1: Stability Constants (log K) of Metal Complexes with an Analogous Pyrazole Schiff-Base Ligand *[5]
| Metal Ion | log K₁ | log K₂ |
| Co²⁺ | 6.85 | 6.02 |
| Pd²⁺ | 10.21 | 9.58 |
| Hg²⁺ | 8.79 | 8.11 |
| Ce³⁺ | 10.33 | 9.89 |
| Th⁴⁺ | 9.55 | 8.92 |
| Re⁵⁺ | 11.21 | 10.54 |
*Data for the ligand 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol in 20% (v/v) ethanol-water mixture at 298 K.[5]
Table 2: Thermodynamic Parameters for the Complexation of Metal Ions with an Analogous Pyrazole Schiff-Base Ligand at 298 K *[5]
| Metal Ion | -ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Co²⁺ | 73.47 | 56.63 | 436.58 |
| Pd²⁺ | 112.96 | 98.54 | 709.73 |
| Hg²⁺ | 96.46 | 79.81 | 591.51 |
| Ce³⁺ | 115.41 | 101.21 | 726.89 |
| Th⁴⁺ | 105.42 | 88.67 | 651.31 |
| Re⁵⁺ | 124.37 | 109.88 | 786.07 |
*Data for the ligand 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol in 20% (v/v) ethanol-water mixture.[5]
Applications of Pyrazole-Metal Complexes
Metal complexes of pyrazole derivatives have shown significant potential in various fields:
-
Catalysis: Palladium complexes of pyrazole-containing ligands have been investigated as catalysts in various organic transformations, including Heck and Suzuki coupling reactions.[2][7] The stability and tunable nature of these complexes make them promising candidates for designing efficient catalytic systems.
-
Antimicrobial and Antifungal Activity: The coordination of pyrazole-based ligands to metal ions has been shown to enhance their biological activity.[1][8][9] These complexes have demonstrated efficacy against a range of bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents.[1][10]
-
Anticancer Research: Some palladium(II) and platinum(II) complexes with pyrazole-containing ligands have exhibited cytotoxic effects against various cancer cell lines.[11][12] The mechanism of action is often attributed to the interaction of the metal complex with DNA, leading to apoptosis.[12]
Experimental Protocols
Protocol 1: Synthesis of cis-Dichlorido[this compound]palladium(II)[4]
This protocol describes the synthesis of a palladium(II) complex with this compound, which is formed via the hydrolysis of a Schiff base precursor.
Materials:
-
2-(3,5-di-methylpyrazol-1-yl)-ethyl-(ferrocenylmethyl-methylene)-imine
-
[PdCl₂(CNMe)₂]
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve 2-(3,5-di-methylpyrazol-1-yl)-ethyl-(ferrocenylmethyl-methylene)-imine (0.10 g, 0.28 mmol) in 20 ml of dichloromethane.
-
In a separate flask, dissolve [PdCl₂(CNMe)₂] (0.07 g, 0.28 mmol) in 10 ml of dichloromethane.
-
Add the solution of the imine ligand to the palladium precursor solution with stirring.
-
Stir the resulting mixture for 18 hours at 25 °C.
-
Add hexane to the reaction mixture to precipitate an orange solid.
-
Filter the solid, wash it three times with hexane, and air-dry.
-
For crystallization, dissolve the solid in dichloromethane and allow for slow evaporation at room temperature to obtain light yellow single crystals.
Characterization:
The resulting complex, cis-dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)ethanamine-κN]palladium(II) dichloromethane monosolvate, can be characterized by single-crystal X-ray diffraction to confirm its distorted square-planar geometry.[4]
Protocol 2: General Procedure for Potentiometric Titration to Determine Metal-Ligand Stability Constants[5][6]
This protocol outlines a general method for determining the stability constants of metal complexes with pyrazole-based ligands using potentiometric pH titration.
Materials and Solutions:
-
This compound ligand solution (e.g., 1.5 x 10⁻³ M in a suitable solvent like ethanol).
-
Standardized metal salt solutions (e.g., 1.5 x 10⁻⁴ M of CoCl₂, PdCl₂, etc.).
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free).
-
Potassium chloride (KCl) solution (e.g., 1 M) to maintain constant ionic strength.
-
A suitable solvent system (e.g., 20% v/v ethanol-water mixture).
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare the following solutions for titration in a thermostated vessel (e.g., at 298 K):
-
Mixture A (Acid Blank): 5 ml of 0.1 M HCl + 5 ml of 1 M KCl, diluted to a final volume of 50 ml with the solvent mixture.
-
Mixture B (Ligand): Mixture A + 10 ml of the ligand solution.
-
Mixture C (Metal-Ligand): Mixture B + 10 ml of the metal salt solution.
-
-
Titrate each mixture with the standardized NaOH solution, recording the pH after each addition.
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves, calculate the proton-ligand dissociation constants (pKa) and the metal-ligand stability constants (log K) using appropriate software or calculation methods (e.g., Irving-Rossotti method).
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of the Palladium(II) complex.
Caption: General workflow for determining stability constants via potentiometric titration.
Caption: Relationship between ligand, metal ion, complex properties, and applications.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis and Catalytic Application of Palladium Pyrazolin-3-ylidene Complexes† | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN 2)ethanamine-κN]palladium(II) dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. jocpr.com [jocpr.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. Antimicrobial Studies of novel metal complexes of 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone and 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one | Journal of Biotechnology Research Center [jobrc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for the Formation of Metal Complexes with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of metal complexes with the bidentate N-donor ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. This versatile ligand is of interest in coordination chemistry and drug development due to the biological activity often exhibited by pyrazole derivatives.
Introduction
Pyrazole-containing ligands are significant in the development of coordination compounds due to their diverse applications in catalysis, materials science, and medicinal chemistry. The ligand this compound features both a pyrazole ring and an ethylamine group, offering two nitrogen donor sites for chelation with metal ions. This application note details the synthesis of this ligand and its complexation with various transition metals, providing specific protocols for zinc(II) and general methodologies for copper(II), nickel(II), and cobalt(II) based on established procedures for similar pyrazole-based ligands.
Synthesis of the Ligand: this compound
The synthesis of the ligand can be achieved through the reaction of 3,5-dimethylpyrazole with 2-chloroethylamine hydrochloride in the presence of a base.
Materials:
-
3,5-dimethylpyrazole
-
2-chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Protocol:
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Slowly add an aqueous solution of 2-chloroethylamine hydrochloride to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired product.
General Protocol for the Synthesis of Metal Complexes
The formation of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain different coordination geometries.
Caption: General workflow for the synthesis of metal complexes.
Specific Protocols and Characterization Data
Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)ethanamine-κN]zinc(II) - [ZnCl₂(C₇H₁₃N₃)]
A specific protocol for the synthesis of a zinc(II) complex with this compound has been reported, resulting from the hydrolysis of a Schiff base precursor.[1]
Experimental Protocol:
-
A solution of 2-{[2-(3,5-dimethylpyrazol-1-yl)ethylimino]}-4,6-ditertbutylphenol (0.90 g, 2.7 mmol) in dichloromethane (10 ml) was added to a suspension of ZnCl₂ (0.35 g, 2.6 mmol) in dichloromethane (20 ml).
-
The mixture was stirred at room temperature for 18 hours, resulting in a colorless solution.
-
The solution was concentrated in vacuo to approximately 10 ml.
-
Hexane (5 ml) was added, and the solution was kept at -4°C to induce crystallization.
-
The resulting crystals of the title compound were collected.[1]
Yield: 0.33 g (49%)[1]
Characterization Data: The zinc atom in this complex exhibits a distorted tetrahedral geometry.[1]
| Parameter | Value | Reference |
| Formula | C₇H₁₃Cl₂N₃Zn | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 8.8320 (3) | [1] |
| b (Å) | 12.1159 (5) | [1] |
| c (Å) | 11.2343 (4) | [1] |
| β (°) | 108.753 (1) | [1] |
| V (ų) | 1137.94 (7) | [1] |
| Z | 4 | [1] |
Elemental Analysis:
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| C | 32.15 | 32.24 | [1] |
| H | 5.01 | 4.89 | [1] |
| N | 10.71 | 10.61 |[1] |
General Protocol for Copper(II) Complex Formation
While a specific protocol for the synthesis of a copper(II) complex with this compound is not detailed in the provided search results, a general method can be adapted from the synthesis of other copper(II)-pyrazole complexes.
Proposed Experimental Protocol:
-
Dissolve this compound in ethanol.
-
Add a solution of copper(II) chloride dihydrate in ethanol to the ligand solution in a 1:2 metal-to-ligand molar ratio.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried in vacuo.
Expected Characterization: The resulting complex would likely be a mononuclear species with a general formula of [Cu(L)₂Cl₂]. Spectroscopic analysis would be necessary to confirm the coordination environment.
| Technique | Expected Observations |
| FT-IR | Shift in the ν(N-H) and pyrazole ring vibrations upon coordination. Appearance of new bands corresponding to ν(Cu-N). |
| UV-Vis | d-d transitions characteristic of a Cu(II) center, typically in the visible region. |
| Elemental Analysis | To confirm the empirical formula of the complex. |
General Protocol for Nickel(II) Complex Formation
Similar to the copper(II) complex, a specific protocol for a nickel(II) complex with the target ligand is not available in the provided results. A general procedure can be derived from the synthesis of other nickel(II)-pyrazole complexes.[2]
Proposed Experimental Protocol:
-
Dissolve this compound in a suitable solvent like dichloromethane or ethanol.
-
Add a solution of a nickel(II) salt, such as [NiBr₂(DME)], in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
The product can be isolated by precipitation with a non-polar solvent like hexane or by slow evaporation of the solvent.
Expected Characterization: The expected product would be a paramagnetic nickel(II) complex.
| Technique | Expected Observations |
| FT-IR | Shifts in the characteristic vibrational frequencies of the ligand upon coordination to the nickel center. |
| ¹H NMR | Broadened signals due to the paramagnetic nature of the Ni(II) ion. |
| Magnetic Susceptibility | To confirm the paramagnetic nature of the complex. |
| Elemental Analysis | To determine the stoichiometry of the complex. |
General Protocol for Cobalt(II) Complex Formation
No specific protocol for the synthesis of a cobalt(II) complex with this compound was found. A general approach can be suggested based on the synthesis of other cobalt(II) complexes with pyrazole-containing ligands.
Proposed Experimental Protocol:
-
Dissolve this compound in methanol or ethanol.
-
Add a solution of cobalt(II) acetate tetrahydrate in the same solvent.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.
-
The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
Expected Characterization: The resulting cobalt(II) complex is expected to be paramagnetic.
| Technique | Expected Observations |
| FT-IR | Coordination-induced shifts in the N-H and pyrazole ring stretching and bending vibrations. |
| UV-Vis | Absorption bands in the visible region corresponding to d-d transitions of the Co(II) ion. |
| Magnetic Susceptibility | To determine the magnetic moment and confirm the oxidation state of cobalt. |
| Elemental Analysis | To establish the empirical formula. |
Signaling Pathways and Logical Relationships
The formation of a metal complex can be visualized as a straightforward coordination process.
Caption: A simple diagram illustrating metal-ligand coordination.
Conclusion
This document provides a detailed protocol for the synthesis of a zinc(II) complex with this compound and outlines general methodologies for the preparation of copper(II), nickel(II), and cobalt(II) complexes. The provided characterization data for the zinc complex and the expected data for the other metal complexes will aid researchers in the synthesis and identification of these compounds. Further experimental work is required to establish the precise reaction conditions and fully characterize the copper, nickel, and cobalt complexes. The versatile coordination chemistry of this ligand suggests potential for the development of novel metal-based compounds with interesting properties for applications in drug development and catalysis.
References
Troubleshooting & Optimization
optimizing reaction yield for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common N-alkylation route of 3,5-dimethylpyrazole with a 2-haloethanamine derivative.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Deprotonation of 3,5-Dimethylpyrazole: The pyrazole nitrogen is not sufficiently nucleophilic to attack the alkylating agent. 2. Low Reactivity of Alkylating Agent: The leaving group on the 2-ethanamine derivative is not sufficiently labile. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. 4. Presence of Water: Moisture in the reaction can quench the base and hydrolyze the reactants. | 1. Use a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) to ensure complete deprotonation of the pyrazole. 2. Improve the Leaving Group: Use 2-bromoethanamine or 2-iodoethanamine instead of 2-chloroethanamine, as bromide and iodide are better leaving groups. Alternatively, convert the hydroxyl group of 2-aminoethanol to a tosylate. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Refluxing in a suitable solvent is often effective. 4. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Dialkylation: The product, this compound, can be further alkylated, leading to a quaternary ammonium salt. 2. C-Alkylation: In some cases, alkylation can occur at a carbon atom of the pyrazole ring, although this is less common for simple alkyl halides.[1] 3. Polymerization of the Alkylating Agent: 2-Haloethylamines can self-react, especially under basic conditions. | 1. Control Stoichiometry: Use a slight excess of 3,5-dimethylpyrazole relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. 2. Optimize Reaction Conditions: Lowering the reaction temperature may favor N-alkylation over C-alkylation. The choice of solvent can also influence the reaction's selectivity. 3. Slow Addition and Controlled Temperature: Add the alkylating agent dropwise to the reaction mixture at a low temperature to minimize its self-reaction. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Both 3,5-dimethylpyrazole and the alkylating agent may remain in the crude product. 2. Formation of Salts: The use of a base will result in the formation of a salt byproduct (e.g., NaCl, KBr). 3. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging. | 1. Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. The basicity of the product amine allows for extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent. 2. Filtration: The salt byproducts are often insoluble in organic solvents and can be removed by filtration. 3. Column Chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, derivatization of the product's amine group could alter its polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of 3,5-dimethylpyrazole with a suitable 2-carbon electrophile containing a protected or masked amine functionality. A common approach involves the reaction of the sodium or potassium salt of 3,5-dimethylpyrazole with a 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide) in a polar aprotic solvent.
Q2: How can I improve the regioselectivity of the N-alkylation to favor the desired N1-isomer?
A2: For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, so regioselectivity is not an issue. However, in unsymmetrical pyrazoles, the alkylation can lead to a mixture of N1 and N2 isomers. To control regioselectivity, one can introduce a sterically bulky group at the C3 or C5 position to direct the alkylating agent to the less hindered nitrogen.[2] The choice of base and solvent can also play a crucial role in directing the regioselectivity.[3]
Q3: What are the key reaction parameters to control for optimizing the yield?
A3: The key parameters include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the ethylamine derivative. A strong base (e.g., NaH) is often necessary for complete deprotonation of the pyrazole. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used. The reaction temperature often needs to be elevated (reflux) to drive the reaction to completion. Using an ethylamine derivative with a good leaving group (I > Br > Cl) will also enhance the reaction rate and yield.
Q4: Can I use 2-aminoethanol directly for the alkylation?
A4: Direct alkylation with 2-aminoethanol is generally not feasible as the hydroxyl group is a poor leaving group. It is necessary to first convert the hydroxyl group into a better leaving group, for example, by tosylation to form 2-aminoethyl tosylate.
Q5: What is the role of the base in this reaction?
A5: The base is crucial for deprotonating the N-H of the pyrazole ring, forming the pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole and will readily attack the electrophilic carbon of the alkylating agent in an SN2 reaction.
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath. Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole. The typical yield is 37–39 g (77–81%).
Synthesis of this compound
This is a general procedure based on common N-alkylation methods for pyrazoles.
Materials:
-
3,5-Dimethylpyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-Chloroethylamine hydrochloride
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), add 3,5-dimethylpyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
In a separate flask, neutralize 2-chloroethylamine hydrochloride (1.2 eq) with a suitable base (e.g., sodium hydroxide solution) and extract the free amine into an organic solvent. Dry the organic extract and carefully remove the solvent under reduced pressure. Caution: Free 2-chloroethylamine is volatile and toxic. Alternatively, the hydrochloride salt can be used directly in some protocols with an additional equivalent of base.
-
Cool the pyrazolate solution back to 0°C and add the free 2-chloroethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Wash the acidic aqueous layer with diethyl ether.
-
Basify the aqueous layer with 2 M NaOH to a pH of ~12.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Moderate | [3] |
| NaH | DMF | 25 - 80 | Good to Excellent | [2] |
| KOH | Ionic Liquid ([BMIM][BF₄]) | 80 | High | [5] |
| Cs₂CO₃ | DMF | 100 | Good | General knowledge |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
References
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of 3,5-dimethylpyrazole with a 2-carbon electrophile containing a primary amine or a protected primary amine. A common and direct approach involves the reaction of 3,5-dimethylpyrazole with a 2-haloethylamine salt, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, in the presence of a strong base.
Q2: Since 3,5-dimethylpyrazole is symmetric, is the formation of regioisomers a concern?
A2: No. For the N-alkylation of 3,5-dimethylpyrazole, the two nitrogen atoms in the pyrazole ring are chemically equivalent due to the molecule's symmetry. Therefore, only one N-alkylated product is possible, and the formation of regioisomers is not a side reaction in this specific synthesis. This simplifies the purification process compared to the alkylation of unsymmetrical pyrazoles.
Q3: What are the primary side products I should be aware of in this synthesis?
A3: The primary side products and impurities to anticipate include unreacted starting materials (3,5-dimethylpyrazole), potential byproducts from the alkylating agent, and substances related to the workup and purification process. A more detailed summary is provided in the troubleshooting section.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or heptane and a polar solvent such as ethyl acetate, with a small amount of a base like triethylamine to prevent streaking of the amine product on the silica plate. Staining with potassium permanganate or ninhydrin can help visualize the spots, especially the amine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base used may not be strong enough to deprotonate the pyrazole or neutralize the hydrohalide salt of the alkylating agent. 2. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Poor Quality Reagents: Degradation of the alkylating agent or impure starting materials can hinder the reaction. | 1. Use a stronger base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). Ensure the base is dry. 2. Heat the reaction mixture, typically to the reflux temperature of the solvent. Monitor the reaction by TLC to determine the optimal reaction time. 3. Use freshly purchased or purified reagents. Ensure the alkylating agent has been stored properly. |
| Presence of Significant Unreacted 3,5-Dimethylpyrazole | 1. Insufficient Alkylating Agent: A non-stoichiometric amount of the alkylating agent was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Continue to monitor the reaction by TLC until the consumption of the starting pyrazole is maximized. |
| Formation of a White Precipitate During Reaction | This is often the inorganic salt byproduct formed from the reaction of the base with the hydrohalide of the alkylating agent (e.g., KBr, NaCl). | This is a normal observation and indicates the reaction is proceeding. The salt is typically removed by filtration at the end of the reaction or during aqueous workup. |
| Difficulty in Product Isolation/Purification | The product is a primary amine, which can be highly polar and water-soluble, making extraction challenging. | 1. During aqueous workup, adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH) to ensure the amine is in its freebase form, which is more soluble in organic solvents. 2. Use a more polar solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol. 3. Purification can be achieved by column chromatography on silica gel, often with a mobile phase containing a small percentage of triethylamine or ammonia in methanol to prevent tailing. Alternatively, distillation under reduced pressure may be possible. |
Potential Side Products and Impurities
| Side Product / Impurity | Source | Method of Detection | Mitigation/Removal |
| Unreacted 3,5-Dimethylpyrazole | Incomplete reaction. | TLC, GC-MS, 1H NMR | Drive the reaction to completion; remove by column chromatography or acid-base extraction. |
| Unreacted 2-Haloethylamine | Incomplete reaction. | TLC, GC-MS | Use a slight excess of 3,5-dimethylpyrazole; remove by aqueous workup. |
| Aziridine/Polymerized Amines | Self-cyclization or polymerization of the 2-haloethylamine under basic conditions. | GC-MS, LC-MS | Add the base portion-wise at a controlled temperature; remove by column chromatography or distillation. |
| N,N-bis(3,5-dimethyl-1H-pyrazol-1-yl)ethane | Reaction of the product with another molecule of the alkylating agent (less common). | LC-MS, 1H NMR | Use a slight excess of the pyrazole starting material. Remove by column chromatography. |
| Solvent and Base Residues | Incomplete removal after reaction workup. | 1H NMR, GC-MS | Thorough drying of the final product under vacuum. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on common organic synthesis methodologies. Researchers should adapt it as necessary based on their laboratory conditions and safety protocols.
Materials:
-
3,5-Dimethylpyrazole
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), 2-bromoethylamine hydrobromide (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by TLC until the 3,5-dimethylpyrazole is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove any remaining starting pyrazole.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine, or by vacuum distillation.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting low product yield.
Technical Support Center: Purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when purifying this compound on a silica gel column?
A1: Due to its basic nature, this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to several issues, including:
-
Streaking or Tailing: The compound moves unevenly down the column, resulting in broad, elongated bands instead of sharp, well-defined ones. This leads to poor separation from impurities.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it does not elute from the column, leading to low recovery.
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive amine compounds.
Q2: How can I prevent streaking of my amine on the column?
A2: The most common and effective method to prevent streaking is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a popular choice. Typically, a concentration of 0.1-2% (v/v) TEA in the eluent is sufficient to neutralize the acidic sites on the silica gel, minimizing the strong interactions with the basic amine and allowing for better peak shape and separation.
Q3: What is a good starting solvent system for the purification of this compound?
A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent and a polar solvent. For a compound with the polarity of an ethanamine derivative, a mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Remember to add 0.1-1% triethylamine to this mixture to prevent streaking. Another common solvent system for pyrazole derivatives is a mixture of ethyl acetate and hexanes.
Q4: How do I determine the optimal solvent system before running a large-scale column?
A4: Thin-layer chromatography (TLC) is an essential tool for determining the best solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4. This range generally provides the best separation on a column. It is also crucial to ensure that your compound is well-separated from any impurities present in the crude mixture on the TLC plate.
Q5: Should I use wet or dry loading for my sample?
A5: Both wet and dry loading methods can be effective.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully loaded onto the top of the column. This is a quick and common method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column. Dry loading is often preferred when the sample is not very soluble in the mobile phase or to ensure a very even application of the sample, which can lead to better separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking/Tailing of the compound spot on TLC and column | The compound is a basic amine interacting with acidic silica gel. | Add 0.1-2% triethylamine (TEA) or a similar volatile base to the eluent system. |
| Compound is not moving from the baseline (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol. |
| Compound runs with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. |
| Poor separation between the product and an impurity | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if you are using DCM/MeOH, try a system with ethyl acetate/hexanes or toluene/acetone, always with the addition of TEA. |
| The column runs dry | Insufficient solvent was added, or the flow rate is too high. | Always ensure there is enough solvent above the silica bed. If the column runs dry, channels can form in the silica, leading to poor separation. The column may need to be repacked. |
| Cracks or bubbles in the silica bed | Improper packing of the column. | Pack the column carefully as a slurry to avoid air bubbles. Cracks can lead to channeling and poor separation. The column will likely need to be repacked. |
| Low recovery of the compound | The compound may be irreversibly adsorbed to the silica or is spread across many fractions in low concentrations. | The addition of TEA should help prevent irreversible adsorption. Ensure all fractions containing the product are combined by carefully monitoring with TLC. |
Experimental Protocols
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
1. TLC Analysis to Determine the Eluent System: a. Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or methanol). b. Spot the crude mixture on a TLC plate. c. Develop the TLC plate in a chamber with a test solvent system. A good starting point is 95:5 DCM:MeOH with 0.5% TEA. d. Visualize the plate under a UV lamp. e. Adjust the solvent polarity to achieve an Rf of ~0.3 for the desired product, with good separation from impurities.
2. Column Preparation (Slurry Method): a. Securely clamp the column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand (about 1 cm) on top of the cotton plug. d. In a beaker, make a slurry of silica gel with the initial, least polar eluent you plan to use. e. Pour the slurry into the column. Gently tap the column to help the silica pack evenly and to remove any air bubbles. f. Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. g. Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.
3. Sample Loading (Dry Loading Method): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution. c. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Carefully add your prepared mobile phase to the column. b. Open the stopcock and begin collecting fractions. c. Apply gentle pressure to the top of the column (flash chromatography) for a faster and more efficient separation. d. Monitor the elution of your compound by collecting small fractions and analyzing them by TLC. e. If necessary, gradually increase the polarity of your mobile phase (gradient elution) to elute more polar compounds.
5. Product Isolation: a. Combine the fractions that contain your pure product (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified this compound.
Visualizations
DOT Script for Experimental Workflow:
Caption: Workflow for the purification of this compound.
DOT Script for Troubleshooting Logic:
Caption: Troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Recrystallization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for recrystallizing this compound?
A1: Due to the presence of a basic amine group, a highly effective strategy for purifying this compound is to convert it into an acid addition salt, most commonly the hydrochloride salt.[1][2] This often improves the compound's crystallinity. The general process involves dissolving the crude amine in a suitable organic solvent and adding a solution of hydrochloric acid to precipitate the salt, which can then be recrystallized.[1][2]
Q2: Which solvents are most suitable for the recrystallization of this compound or its salt?
A2: For pyrazole derivatives and their salts, a range of solvents can be effective. The choice depends on the polarity of the specific compound. Common single solvents include ethanol, methanol, isopropanol, and acetone.[3][4] Mixed solvent systems are also frequently employed, such as ethanol/water, hexane/ethyl acetate, or hexane/acetone.[3][4] For the hydrochloride salt, polar protic solvents like alcohols or alcohol-water mixtures are often a good starting point.
Q3: How can I remove colored impurities during the recrystallization process?
A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step.[3] The charcoal adsorbs the impurities. However, it's important to use the minimum amount necessary, as activated charcoal can also adsorb some of the desired product, potentially leading to a lower yield.[3]
Q4: My yield after recrystallization is very low. What are the common causes and how can I improve it?
A4: Low yield is a frequent issue in recrystallization. The primary causes are using too much solvent to dissolve the crude product or incomplete precipitation upon cooling.[3] To improve your yield, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your compound. Additionally, allow the solution to cool slowly and then thoroughly in an ice bath to maximize crystal formation.[3]
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.
-
Solutions:
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[3]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath. Using an insulated container can facilitate gradual cooling.[3][5]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[3][5]
-
Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[3][5]
-
Problem 2: No crystals form even after the solution has cooled completely.
-
Cause: The solution may not be supersaturated, meaning the compound is still too soluble in the chosen solvent at low temperatures.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool.
-
Problem 3: The resulting crystals are very fine or appear impure.
-
Cause: This can result from cooling the solution too quickly, which leads to rapid precipitation and trapping of impurities.
-
Solutions:
-
Slower Cooling: Ensure the solution cools slowly to room temperature before any further cooling in an ice bath. This allows for the formation of larger, more well-defined crystals.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Experimental Protocols
Protocol 1: Recrystallization via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture) until the salt just dissolves.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry thoroughly.
Data Presentation
| Parameter | Solvent System 1 | Solvent System 2 | Solvent System 3 |
| Solvent(s) | Ethanol/Water | Isopropanol | Hexane/Ethyl Acetate |
| Compound Form | Hydrochloride Salt | Hydrochloride Salt | Free Base |
| Relative Solubility (Hot) | High | Moderate | High (in Ethyl Acetate) |
| Relative Solubility (Cold) | Low | Low | Low (in Hexane/Ethyl Acetate mix) |
| Typical Recovery | Good to Excellent | Good | Fair to Good |
| Notes | Good for removing polar impurities. | Can yield well-defined crystals. | Useful if the free base is a solid. |
Visualizations
Caption: A standard workflow for the recrystallization process.
References
troubleshooting low yield in pyrazole ring formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key causes include:
-
Incomplete Reaction : The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting materials have been fully consumed.[1][2] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[2]
-
Purity of Starting Materials : The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[1][3] Impurities can lead to side reactions that reduce the yield and complicate purification.[1][4] Hydrazine derivatives can degrade, so using a fresh or recently purified reagent is recommended.[1]
-
Suboptimal Reaction Conditions : Parameters such as temperature, solvent, catalyst, and pH are critical and often require optimization.[1] For instance, the Knorr synthesis often employs catalytic amounts of a protic acid (e.g., acetic acid) to facilitate the reaction.[2]
-
Incorrect Stoichiometry : Ensuring the correct ratio of reactants is vital. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Side Reactions : The formation of unwanted byproducts, such as regioisomers with unsymmetrical dicarbonyls or stable intermediates that do not readily dehydrate to the final product, can significantly lower the yield.[1][2][3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to improve regioselectivity include:
-
Solvent Choice : Aprotic dipolar solvents (like DMF or NMP) have been shown to give better results than the commonly used polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
-
Control of pH : The reaction's regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance : Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]
Q3: My reaction mixture is turning dark and tarry. What is causing this and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrazole product.[5] This is frequently observed in Knorr-type syntheses, especially when using hydrazine salts, and can be caused by:
-
Highly Acidic Conditions : Excessively strong acids or high concentrations of acid catalysts can promote the formation of colored byproducts and polymers.[2][5] The use of a milder catalyst or the addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction.[1]
-
High Temperatures : Excessively high reaction temperatures can cause degradation.[5] Consider running the reaction at a lower temperature to see if it mitigates byproduct formation.
-
Oxidative Processes : Hydrazine starting materials can be sensitive to oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.
If a dark color is observed, washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities before further purification by recrystallization or chromatography.[6]
Q4: I am losing a significant amount of product during purification. What are the best practices for isolating pyrazoles?
Product loss during work-up and purification is a common contributor to low overall yield.[2]
-
Recrystallization : This is an effective method for purifying solid pyrazole products.[1] The key is to find an appropriate solvent system. If the product crashes out of solution too quickly upon cooling, you may need to add more of the "good" solvent (in which the compound is more soluble) to the hot solution.[1]
-
Column Chromatography : For oils or solids that are difficult to recrystallize, column chromatography on silica gel is a standard purification technique.[1]
-
Work-up Procedure : Ensure your work-up is not degrading the product. If the pyrazole is sensitive to acid, the reaction mixture should be carefully neutralized before extraction.[2] Upon completion of the reaction, the solvent can be removed under reduced pressure, and the crude product can then be subjected to purification.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues leading to low pyrazole yield.
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Potential Problem | Recommended Action |
| Starting Materials | Impurities or degradation (especially hydrazine). | Use high-purity reagents. Use fresh hydrazine or purify it before use.[1] |
| Temperature | Incomplete reaction at low temperatures; degradation or side reactions at high temperatures. | Monitor with TLC/LC-MS to find the optimal temperature. Consider refluxing if the reaction is slow at room temperature.[2] |
| Reaction Time | Incomplete conversion of starting materials. | Monitor the reaction progress over time to determine the point of maximum conversion without significant byproduct formation.[1][2] |
| Solvent | Poor solubility of reactants; promotion of side reactions or poor regioselectivity. | Experiment with different solvents (e.g., ethanol, acetic acid, DMF). Aprotic solvents can improve regioselectivity.[1][4] |
| Catalyst | Reaction is too slow or does not proceed; side reactions or degradation due to incorrect pH. | Optimize the choice and amount of acid or base catalyst. A mild acid like acetic acid is often sufficient.[2] |
| Stoichiometry | Incomplete reaction due to limiting reagent being consumed. | Use a slight excess (1.0-1.2 equivalents) of the non-limiting reagent, typically the hydrazine.[1] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in pyrazole ring formation.
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a fundamental method for preparing pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7]
Methodology:
-
Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1][8]
-
Addition of Hydrazine : Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added to neutralize the acid released.[1]
-
Catalyst Addition : Add a catalytic amount of a protic acid, such as a few drops of glacial acetic acid, if not already used as the solvent.[8]
-
Reaction : Stir the reaction mixture. Depending on the reactivity of the substrates, the reaction may proceed at room temperature or require heating to reflux.[3]
-
Monitoring : Monitor the progress of the reaction by TLC, checking for the consumption of the limiting starting material.[1][2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] If the reaction was conducted in an acidic medium, it may be neutralized and extracted with an appropriate organic solvent.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
stability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine under acidic or basic conditions
Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
Based on its structure, the compound is expected to exhibit good stability under a range of conditions. The 3,5-dimethylpyrazole ring is an aromatic heterocycle, which confers significant stability.[1][2] The primary amine on the ethyl side chain is the most reactive site, particularly its basicity. Overall stability is largely dictated by the pH of the solution.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions (e.g., pH 1-4), the primary amine of the ethanamine side chain will be protonated to form an ammonium salt (-NH₃⁺). This protonation generally protects the amine from participating in nucleophilic reactions, thus enhancing its stability. The pyrazole ring itself is a weak base and can be protonated at the N2 nitrogen to form a pyrazolium cation, but the ring is typically stable to acid-catalyzed hydrolysis under mild to moderate conditions.[1]
Q3: Is this compound stable in basic solutions?
In neutral to moderately basic solutions (pH 7-10), the primary amine will be in its free base form (-NH₂). In this state, it is nucleophilic and more susceptible to oxidative degradation or reaction with electrophilic species in the formulation. However, the pyrazole ring is generally stable and resistant to cleavage under basic conditions. Extreme pH and high temperatures should be avoided to prevent potential degradation.
Q4: What are the potential degradation pathways for this molecule?
While specific degradation data for this exact molecule is not extensively published, based on its functional groups, the most likely degradation pathways would involve the ethanamine side chain. Potential pathways include:
-
Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of metal ions or peroxides, potentially forming imines or other related species.
-
Reaction with Aldehydes/Ketones: The primary amine can react with trace aldehyde or ketone impurities (e.g., from excipients) to form imine adducts.
-
N-Acylation: In the presence of activated carboxylic acids or acyl halides, the primary amine can undergo acylation.
Troubleshooting Guide
Q1: I'm observing an unexpected peak in my HPLC analysis after pH stress testing. What should I do?
This common issue can arise from several sources. Follow this logical progression to identify the cause:
-
Analyze a Blank: Inject a sample of your solvent/mobile phase (a "blank") to ensure the peak is not a solvent artifact or system contaminant.
-
Check Control Sample: Analyze a control sample of the compound that has not been subjected to stress conditions. If the peak is present, it may be an impurity from the original material.
-
Confirm Degradation: If the peak only appears in the stressed sample, it is likely a degradant. The peak area should increase over time or with more severe stress conditions.
-
Characterize the Peak: Use a mass spectrometer (LC-MS) to determine the mass of the unknown peak. This information is crucial for proposing a structure and identifying the degradation pathway.
Q2: My compound appears to be degrading rapidly in my formulation. What are the common causes?
Rapid degradation in a formulation is often due to interactions with excipients or environmental factors.
-
Excipient Incompatibility: Some common excipients contain reactive functional groups or impurities (e.g., peroxides in povidone, aldehydes in lactose) that can react with the primary amine. Conduct compatibility studies with individual excipients.
-
Oxidative Stress: Ensure the formulation is protected from oxygen. Consider manufacturing under an inert atmosphere (e.g., nitrogen) and including an antioxidant.
-
pH Shift: The pH of the formulation may not be optimal for stability. Measure the pH and adjust with appropriate buffers to a range where the compound is most stable (typically slightly acidic for primary amines).
-
Light Exposure: Protect the formulation from light, as photolytic degradation can occur. Use amber vials or light-resistant packaging.
Data Summary
| Condition | pH Range | Temperature | Expected Stability | Primary Rationale |
| Acidic | 1.2 - 4.0 | Ambient | High | Amine group is protonated (-NH₃⁺), reducing its reactivity. |
| Neutral | 6.0 - 7.4 | Ambient | Moderate to High | Free amine (-NH₂) is present but concentration of H⁺/OH⁻ is low. |
| Basic | 8.0 - 12.0 | Ambient | Moderate | Free amine is more susceptible to oxidation and other reactions. |
| Oxidative | Neutral | Ambient | Low to Moderate | Primary amines are susceptible to oxidative degradation. |
| Thermal | N/A | > 60°C | Moderate | Degradation may be accelerated, especially at non-optimal pH. |
| Photolytic | N/A | UV/Vis Light | Moderate | Aromatic systems can be susceptible to photolytic degradation. |
Experimental Protocols
Protocol: Forced Degradation Study (pH Stress Testing)
This protocol outlines a standard procedure for evaluating the stability of this compound under acidic and basic conditions, as recommended by ICH guidelines.[3][4][5]
1. Materials and Reagents:
-
This compound
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
-
Volumetric flasks, pipettes, and HPLC vials
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of approximately 1 mg/mL.[5]
3. Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1.0 M HCl and/or heat at 60°C for a defined period (e.g., 4, 8, 24 hours).[4][5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Follow the same progressive stress approach as for acid hydrolysis if no degradation is initially observed.[4][5]
-
Control Sample: Mix 1 mL of the stock solution with 9 mL of purified water. Keep this sample at room temperature alongside the stressed samples.
4. Time-Point Sampling and Analysis:
-
At each designated time point (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the aliquot immediately to halt the degradation reaction. For the acid-stressed sample, add an equivalent amount of NaOH. For the base-stressed sample, add an equivalent amount of HCl.[4]
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a buffered aqueous phase, with UV detection).
5. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Determine the percentage of major degradants formed.
-
Aim for 5-20% degradation to ensure that the degradation pathway is being adequately stressed without being overly destructive.[5]
Visualizations
Caption: Workflow for a forced degradation study under acidic and basic conditions.
Caption: Troubleshooting logic for identifying the source of unexpected analytical peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and its Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on its chemical structure, which contains a pyrazole ring and an ethylamine side chain, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: While the pyrazole ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or cleavage.[3][4] Ester derivatives of pyrazoles have been shown to be susceptible to hydrolysis.[3][4]
-
Thermal Degradation: At elevated temperatures, cleavage of the N-N bond or other bonds within the pyrazole ring can occur.[5][6][7] The ethylamine side chain may also undergo cleavage.
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage, potentially leading to ring contraction or other complex rearrangements.[8][9]
Q2: What are the recommended analytical techniques for identifying and quantifying degradation products of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent compound from its degradation products.[10][11] For structural identification and characterization of the unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is highly effective.[10][12][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for analyzing volatile fragments, particularly in thermal degradation studies.[15]
Q3: How should a forced degradation study be designed for this compound?
A3: A forced degradation study should expose the compound to a range of stress conditions to generate potential degradation products.[11][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] Key conditions to test include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 105°C).
-
Photostability: The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines.
Control samples (unstressed) should be analyzed alongside the stressed samples.[17]
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18] It must be able to separate the intact API from its degradation products and any process-related impurities without interference. Developing such a method is a regulatory requirement to ensure the safety and efficacy of a drug product over its shelf life.[17]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C.
-
Analyze at time points such as 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.1 M NaOH.
-
Keep one sample at room temperature and another at 60°C.
-
Analyze at specified time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% H₂O₂.
-
Store at room temperature and protect from light.
-
Analyze at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 105°C.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at appropriate time intervals.
-
-
Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Stability Indication
This is a starting point for developing a stability-indicating method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Column Temperature: 30°C
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a table to facilitate comparison and analysis.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (RT) | 8 | 98.2 | 0.5 | Not Detected | 1.8 | 100.0 |
| 24 | 95.5 | 1.8 | 0.3 | 4.5 | 100.0 | |
| 0.1 M HCl (60°C) | 4 | 85.1 | 8.2 | 1.5 | 14.9 | 100.0 |
| 8 | 76.3 | 12.5 | 3.8 | 23.7 | 100.0 | |
| 0.1 M NaOH (RT) | 24 | 99.1 | Not Detected | Not Detected | 0.9 | 100.0 |
| 0.1 M NaOH (60°C) | 8 | 92.7 | 3.1 | 0.8 | 7.3 | 100.0 |
| 3% H₂O₂ (RT) | 8 | 88.4 | 5.9 (DP3) | 2.1 (DP4) | 11.6 | 100.0 |
| Thermal (105°C) | 24 | 96.8 | 1.1 | 0.5 | 3.2 | 100.0 |
| Photolytic | 24 | 94.2 | 2.5 (DP5) | Not Detected | 5.8 | 100.0 |
This table is a template. The actual degradation products (DP1, DP2, etc.) and their percentages will need to be determined experimentally.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for forced degradation studies and impurity identification.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between the parent peak and a degradation product.
| Possible Cause | Suggested Solution |
| Inadequate mobile phase gradient | Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column chemistry | Try a different column stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to alter selectivity. |
| pH of the mobile phase is not optimal | Adjust the pH of the aqueous mobile phase. Small changes in pH can significantly impact the retention and peak shape of ionizable compounds like amines. |
| Inappropriate organic solvent | Substitute acetonitrile with methanol or vice versa in the mobile phase, as this can change the elution order. |
Issue 2: No degradation observed under a specific stress condition.
| Possible Cause | Suggested Solution |
| Stress condition is too mild | Increase the severity of the stress. For hydrolysis or thermal studies, increase the temperature or prolong the exposure time. For oxidation, a higher concentration of the oxidizing agent can be used.[17] |
| Compound is highly stable under the tested condition | This is a valid result. Document the stability of the compound under these conditions. |
| Analytical method is not capturing the degradant | Ensure the detection wavelength is appropriate for the potential degradation products, which may have different UV maxima than the parent compound. A photodiode array (PDA) detector is useful for this. |
Issue 3: Mass balance is poor (significantly less than 100%).
| Possible Cause | Suggested Solution |
| Degradation products are not eluting from the column | Use a stronger organic solvent in the mobile phase or extend the gradient to ensure all components are eluted. |
| Degradation products do not have a chromophore | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. |
| Parent compound or degradants have precipitated | Check the solubility of the compound and its degradants in the stressed sample matrix. Dilute the sample if necessary. |
| Volatile degradation products were formed | For thermal degradation, consider using headspace GC-MS to analyze for volatile compounds that would be missed by HPLC. |
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. biomedres.us [biomedres.us]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajrconline.org [ajrconline.org]
- 17. benchchem.com [benchchem.com]
- 18. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Production of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3,5-dimethylpyrazole (Precursor) | - Incomplete reaction due to insufficient reaction time or temperature.- Low-quality starting materials (acetylacetone, hydrazine).- Incorrect pH of the reaction mixture. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.- Use high-purity, anhydrous starting materials.- Adjust pH with a suitable acid catalyst like glacial acetic acid. |
| Formation of Regioisomers during N-alkylation | - The N-alkylation of 3,5-dimethylpyrazole can potentially lead to the formation of the undesired 1,5-dimethyl-3-ethylamino-pyrazole isomer, although this is less likely with a symmetric pyrazole. More significant for unsymmetrical pyrazoles. | - Optimize reaction conditions (temperature, solvent, base) to favor the desired N1-alkylation. Lower temperatures may improve selectivity. |
| Low Yield of this compound | - Inefficient N-alkylation of 3,5-dimethylpyrazole.- Incomplete deprotection of the amine group (if using a protected starting material like N-(2-bromoethyl)phthalimide).- Product loss during workup and purification. | - Ensure complete deprotonation of 3,5-dimethylpyrazole before adding the alkylating agent.- Use a stronger base or increase the reaction temperature and time for the deprotection step.- Optimize extraction and purification procedures to minimize product loss. |
| Presence of Impurities in the Final Product | - Unreacted starting materials (3,5-dimethylpyrazole, alkylating agent).- By-products from side reactions (e.g., dialkylation of the pyrazole).- Residual solvents. | - Optimize stoichiometry to ensure complete consumption of starting materials.- Purify the crude product by column chromatography or recrystallization.- Ensure complete removal of solvents under vacuum. |
| Thermal Runaway during Scale-up | - The reaction of hydrazine with acetylacetone can be highly exothermic. | - Implement controlled, slow addition of hydrazine to the reaction mixture.- Ensure the reactor has adequate cooling capacity.- Use a sufficient amount of solvent to dissipate the heat of reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up are associated with the use of hydrazine, which is toxic and potentially explosive. Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled. It is crucial to have adequate cooling and to add hydrazine in a controlled manner. The final product, this compound, is a corrosive amine and should be handled with appropriate personal protective equipment.
Q2: How can the exothermic nature of the pyrazole formation be managed during scale-up?
A2: To manage the exotherm, several strategies can be employed:
-
Slow Addition: A controlled, slow addition of hydrazine to the acetylacetone solution is critical.
-
Efficient Cooling: The reactor must have sufficient cooling capacity to dissipate the heat generated.
-
Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of the reaction.
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include unreacted 3,5-dimethylpyrazole, residual alkylating agent, and by-products from potential side reactions. To minimize these:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.
-
Purification Methods: Purification is often achieved through distillation, recrystallization of a salt form (e.g., hydrochloride), or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3,5-dimethylpyrazole
| Method | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Challenges |
| Method A | Acetylacetone, Hydrazine hydrate | Water | Glacial acetic acid | 50 | 3 | >90 | Exothermic reaction, requires careful temperature control.[1] |
| Method B | Acetylacetone, Hydrazine sulfate | Alkaline solution | - | Not specified | Not specified | Lower | Formation of inorganic salts, difficult separation. |
Table 2: N-Alkylation of 3,5-dimethylpyrazole - Representative Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 2-Chloroethylamine hydrochloride | NaH | DMF | 80-100 | 12-24 | Moderate | Requires anhydrous conditions. |
| N-(2-Bromoethyl)phthalimide | K₂CO₃ | DMF | 100-120 | 8-16 | Good | Requires a subsequent deprotection step. |
| 2-Aminoethanol (Mitsunobu) | DEAD, PPh₃ | THF | 0 to RT | 12-24 | Variable | Can be expensive for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethylpyrazole
This protocol is adapted from a high-yield synthesis method.[1]
-
Materials: Acetylacetone, Hydrazine hydrate, Glacial acetic acid, Water.
-
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add water and acetylacetone.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate via the addition funnel, maintaining the reaction temperature below 50°C with external cooling.
-
After the addition is complete, stir the mixture at 50°C for 3 hours.
-
Cool the reaction mixture to 10°C.
-
Collect the precipitated product by filtration and wash with cold water.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of this compound via Gabriel Synthesis
This protocol employs a two-step process involving N-alkylation followed by deprotection.
Step 1: N-Alkylation
-
Materials: 3,5-dimethylpyrazole, N-(2-bromoethyl)phthalimide, Potassium carbonate, Anhydrous DMF.
-
Procedure:
-
To a dry reaction flask, add 3,5-dimethylpyrazole, N-(2-bromoethyl)phthalimide, and potassium carbonate in anhydrous DMF.
-
Heat the mixture to 110°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide.
-
Step 2: Deprotection
-
Materials: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend the product from Step 1 in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with aqueous HCl and filter to remove the phthalhydrazide by-product.
-
Basify the filtrate with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities depend on the synthetic route, but typically include:
-
Unreacted 3,5-dimethylpyrazole: The starting material for the N-alkylation reaction.
-
Side-products from the alkylating agent: For instance, if 2-bromoethylamine hydrobromide is used, residual salts and by-products can be present.
-
Over-alkylation products: Although less common, di-alkylation of the pyrazole ring can occur.
-
Solvent residues: Residual solvents from the reaction and work-up steps.
Q2: My final product is an oil and won't crystallize. What should I do?
This is a common issue, especially if residual impurities are present. Here are a few troubleshooting steps:
-
Purity Check: First, assess the purity of your product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant impurities can inhibit crystallization.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. If the product is "oiling out," it means it is too soluble in the chosen solvent even at lower temperatures. Try a less polar solvent or a mixture of solvents.
-
Induce Crystallization: If you are confident in the purity of your product, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal from a previous successful batch can also be effective.
-
Form a Salt: As the target compound is a basic amine, converting it to its hydrochloride salt can often facilitate crystallization and purification.[1][2] Dissolve the oily product in a suitable organic solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same or another miscible solvent. The salt will often precipitate out and can be collected by filtration. The free base can be regenerated by treatment with a base.[3]
Q3: I am seeing significant tailing of my compound on the silica gel column during chromatography. How can I improve the separation?
The basic nature of the ethanamine side chain and the pyrazole nitrogen atoms can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. To mitigate this:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Optimize Your Eluent System: A well-chosen eluent system is crucial. Use TLC to screen for a solvent mixture that gives your target compound an Rf value of approximately 0.3-0.4. A common eluent system for amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small percentage of triethylamine.
Q4: What are suitable solvents for recrystallizing pyrazole derivatives?
The choice of solvent is highly dependent on the specific pyrazole derivative. For this compound, which has both polar (amine) and non-polar (dimethylpyrazole) characteristics, a range of solvents can be explored. Generally effective solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Compound is partially soluble in the recrystallization mother liquor.- Adsorption of the basic product onto the silica gel column.- Inefficient extraction during work-up. | - Cool the recrystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration.- Deactivate the silica gel with triethylamine before column chromatography.- Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is basic during extraction of the free amine. |
| Product is colored (yellow/brown) | - Presence of oxidized impurities.- Residual starting materials or side-products. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Ensure purification methods are robust enough to remove all colored impurities. Column chromatography is often effective. |
| Multiple spots on TLC after purification | - Incomplete separation of impurities.- Decomposition of the product on the stationary phase. | - Optimize the eluent system for column chromatography to achieve better separation.- Use a deactivated stationary phase (silica gel with triethylamine or neutral alumina).- Consider an alternative purification method such as acid-base extraction followed by recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic target compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Wash Neutral/Acidic Impurities: Combine the aqueous layers and wash with the organic solvent (ethyl acetate or DCM) to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Extraction of Pure Product: Extract the free amine from the basified aqueous solution with a fresh portion of the organic solvent (ethyl acetate or DCM). Repeat the extraction 2-3 times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating impurities with different polarities.
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes or methanol and dichloromethane, with the addition of ~0.5-1% triethylamine to prevent tailing. The ideal eluent system should provide an Rf value of ~0.3 for the target compound.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine). Pack a chromatography column with the slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, "dry loading" can be employed: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is effective for obtaining highly pure crystalline material.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4] Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.[4]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Solubility of Parent Pyrazole Compounds in Various Solvents
This table provides solubility data for parent pyrazole compounds, which can serve as a starting point for selecting recrystallization solvents for this compound.
| Solvent | Temperature (°C) | Solubility of 1H-Pyrazole (mol/L) |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Benzene | 5.2 | 0.31 (mol/1000mL) |
| Benzene | 46.5 | 16.8 (mol/1000mL) |
Data sourced from ChemicalBook.[4]
Visualizations
References
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the efficiency and predictability of your pyrazole synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is particularly relevant when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in the classical Knorr pyrazole synthesis.[1][2] Controlling the regiochemical outcome is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity, making the selective synthesis of the desired isomer essential for applications in drug discovery and materials science.[2][3]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation is a result of a delicate balance of several factors:[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[1][2][4]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by neighboring electron-withdrawing or electron-donating groups. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is significantly more electrophilic.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical determinant.[2][4] Under acidic conditions, the hydrazine may be protonated, which alters the nucleophilicity of its two nitrogen atoms and can change the site of initial attack.[2] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[2][4]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.[1][4] Notably, fluorinated alcohols have been demonstrated to significantly enhance regioselectivity in many cases.[1][5][6]
-
Temperature: The reaction temperature can also influence the regiochemical outcome of the synthesis.[7]
Q3: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
A3: Yes, several alternative strategies have been developed to address the regioselectivity challenges of the classical Knorr condensation. These include:
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne, offering a distinct pathway to the pyrazole core that can provide excellent regioselectivity.[8]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[9][10][11]
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines can also lead to pyrazoles, with regioselectivity influenced by steric and electronic factors.[9][10]
-
Flow Chemistry: Continuous-flow synthesis has emerged as a powerful tool for improving yields and regioselectivity in pyrazole synthesis, while also offering safety benefits.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and, in some cases, improve regioselectivity by promoting the formation of the thermodynamically favored product.[2][13][14][15][16]
Troubleshooting Guide
Problem 1: My reaction produces a mixture of regioisomers that are difficult to separate.
This is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][4]
Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity.[1][17] Aprotic dipolar solvents like DMF or NMP may offer better results than polar protic solvents such as ethanol.[4][18] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity.[5][6][17]
-
pH Control: The pH of the reaction medium is a critical factor.[4] Acidic conditions may favor the formation of one isomer, while basic conditions might favor the other.[4] For instance, using arylhydrazine hydrochlorides can influence the regiochemical outcome.[3]
-
Temperature Adjustment: In some cases, temperature can be used to control the regioselectivity of the reaction.[7]
-
Steric and Electronic Control: If possible, modify the substrates to enhance the steric or electronic differences between the two carbonyl groups. Introducing a bulky substituent near one carbonyl can direct the hydrazine to the less hindered site.[4]
Problem 2: The desired regioisomer is the minor product.
This issue arises when the intrinsic electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions.[2]
Solutions:
-
Forced Reaction Conditions: Altering the reaction conditions can sometimes override the inherent substrate bias. Experiment with different solvents, temperatures, and catalysts.
-
Use of Directing Groups: In some cases, the introduction of a directing group on one of the reactants can guide the reaction towards the desired regioisomer.
-
Alternative Synthetic Routes: Consider a different synthetic approach that is known to favor the formation of your target isomer. For example, a 1,3-dipolar cycloaddition might provide the regioselectivity that the Knorr synthesis lacks for your specific substrates.[8]
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the impact of different solvents on the regioselectivity of pyrazole synthesis from 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine. This data highlights the significant improvement in regioselectivity achieved with fluorinated alcohols.
| Entry | Solvent | Ratio of Regioisomers (3-CF₃ : 5-CF₃) | Reference |
| 1 | Ethanol (EtOH) | 85:15 | [5] |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 97:3 | [5] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [5] |
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation using a Fluorinated Alcohol
This protocol provides a general procedure for enhancing regioselectivity in the Knorr condensation through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically more stable isomer.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to act as both solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.
Visualizations
Caption: Factors influencing the regioselectivity of pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and other selected pyrazole derivatives, focusing on their performance in anticancer and antimicrobial assays. The information presented is intended to assist researchers in navigating the structure-activity relationships within this versatile class of compounds and to provide detailed experimental context for the evaluation of novel pyrazole-based drug candidates.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make the pyrazole ring a "privileged scaffold" in drug discovery.[1] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with biological targets.[3] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3]
Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the foundational 3,5-dimethylpyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate.
Subsequent N-alkylation of the pyrazole ring is a common strategy to introduce various side chains, such as the ethanamine group in this compound. This can be achieved by reacting the pyrazole with a suitable alkyl halide, like 2-chloroethanamine, in the presence of a base.
Comparative Biological Activity
While specific experimental data for the biological activity of this compound is limited in the currently available literature, a comparative analysis of its structural analogues provides valuable insights into the potential of this scaffold. The following tables summarize the anticancer and antimicrobial activities of various pyrazole derivatives, offering a benchmark for future studies.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented.[3] These compounds often exert their effects by inhibiting key cellular signaling pathways involved in cancer cell proliferation and survival.[1]
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one | A549 (Lung) | Similar to Carboplatin | [4] |
| 1,3,5-trisubstituted pyrazole derivative | MCF-7 (Breast) | 12 | [5] |
| Pyrazole-5a | MCF-7 (Breast) | 14 | [5] |
| Pyrazole-3d (methoxy derivative) | MCF-7 (Breast) | 10 | [5] |
| Pyrazole-3e (methoxy derivative) | MCF-7 (Breast) | 12 | [5] |
| Indole-pyrazole hybrid 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Indole-pyrazole hybrid 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| Benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
IC50: The half-maximal inhibitory concentration.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[6]
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative 3 | Escherichia coli | 0.25 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative 4 | Streptococcus epidermidis | 0.25 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative 2 | Aspergillus niger | 1 | [2] |
| 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli, S. aureus | Moderate Activity | [7] |
| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | E. coli, S. aureus | Moderate Activity | [7] |
| Hydrazone derivative 21a | S. aureus, E. coli, C. albicans | 62.5 - 125 | [8] |
| Hydrazone derivative 21a | A. fumigatus | 2.9 - 7.8 | [8] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9][10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a concentration of 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The pyrazole scaffold remains a highly attractive starting point for the design and development of novel therapeutic agents. The comparative data presented herein for various pyrazole derivatives highlights the significant potential within this chemical class for discovering potent anticancer and antimicrobial compounds. While specific experimental data for this compound is not yet widely available, its structural features suggest it is a promising candidate for biological evaluation. The detailed experimental protocols provided in this guide are intended to facilitate standardized testing and enable robust comparisons of new pyrazole derivatives, ultimately contributing to the advancement of drug discovery in this important area.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
The Pivotal Role of Structure in the Monoamine Oxidase Inhibitory Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism and a significant target in the treatment of neurological disorders.
Monoamine oxidase (MAO) is a flavin adenine dinucleotide (FAD) containing enzyme responsible for the metabolism of dietary amines and neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate preference and inhibitor selectivity.[1] Inhibition of these enzymes is a well-established therapeutic strategy for depression and neurodegenerative diseases. Pyrazole and pyrazoline scaffolds have emerged as promising cores for the design of novel MAO inhibitors. While specific SAR studies on this compound analogs are limited in publicly available literature, valuable insights can be gleaned from studies on broader classes of pyrazoline derivatives.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of pyrazoline derivatives against MAO-A and MAO-B is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. The following table summarizes the inhibitory activities of various pyrazoline analogs, providing a basis for understanding the structural requirements for potent and selective MAO inhibition.
| Compound ID | Structure | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |
| Series 1: 2-Pyrazoline-1-ethanone Derivatives | [2] | |||||
| 7h | 3-(4-chlorophenyl)-5-(4-fluorophenyl)-N-acetyl-pyrazoline | hMAO-A | 2.40 | - | - | [2] |
| 12c | 3-(4-fluorophenyl)-5-phenyl-N-(piperidin-1-yl)acetyl-pyrazoline | hMAO-A | 2.00 | - | - | [2] |
| Series 2: 2-Methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol Derivatives | [1] | |||||
| 4 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | hMAO-B | - | - | Selective for B | [1] |
| 7 | 2-methoxy-4-(1-(tosyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | hMAO-A | - | 0.06 ± 0.003 | 1.02 x 10⁻⁵ | [1] |
| 12 | 2-methoxy-4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | Non-selective | - | - | - | [1] |
| Series 3: 3,5-Diaryl Pyrazoline Analogs | [3] | |||||
| Compound X | 3,5-diaryl pyrazoline | MAO-A | - | - | 10³ - 10⁵ | [3] |
| Series 4: 3,5-Biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate Derivatives | [4] | |||||
| 3f | Phenyl 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | MAO-A | - | 0.00496 ± 0.00021 | 8.86 x 10⁻⁵ | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the analysis of various pyrazoline derivatives, several key structural features influencing MAO inhibitory activity can be identified:
-
Substitution on the Pyrazoline Ring: The presence and nature of substituents on the pyrazoline core are critical. For instance, in 2-pyrazoline-1-ethanone derivatives, electron-withdrawing groups like fluorine and chlorine on the phenyl rings at the C3 and C5 positions enhance MAO-A inhibitory activity.[2]
-
N1-Substitution: The substituent at the N1 position of the pyrazoline ring plays a significant role in both potency and selectivity. In a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives, a tosyl group at the N1 position resulted in a potent and selective MAO-A inhibitor (compound 7), while a benzoyl group led to non-selective inhibition (compound 12).[1] The order of N1 substituent contribution to MAO-A inhibition in another series was found to be bromo > piperidinyl > morpholinyl > imidazolyl.[2]
-
Presence of Additional Rings: The addition of a third aromatic ring (Ring C) to the pyrazoline scaffold has been shown to increase both the potency and selectivity for hMAO-A.[5]
-
Carbamate Moiety: In 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives, phenyl carbamates were found to be more potent and selective MAO-A inhibitors than their ethyl carbamate counterparts.[4] The bulkiness of the substitution on the phenyl ring of the carbamate appears to influence potency.[4]
Experimental Protocols
The determination of MAO inhibitory activity is crucial for SAR studies. A commonly employed method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate by MAO.
Fluorometric MAO Inhibition Assay
Principle: This assay relies on the detection of H₂O₂, a byproduct of the MAO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.
-
Add the test compounds or reference inhibitors to the wells and incubate for a specific time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding a mixture of the substrate (p-tyramine), Amplex Red, and HRP.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the MAO inhibition pathway and a typical experimental workflow.
Caption: Mechanism of MAO Inhibition in a Synapse.
Caption: Workflow for SAR Studies of MAO Inhibitors.
Conclusion
The exploration of this compound analogs and related pyrazoline derivatives as monoamine oxidase inhibitors reveals a complex and nuanced structure-activity relationship. Key structural modifications, particularly at the N1 position and on the aryl rings of the pyrazoline core, significantly impact both the potency and selectivity of these compounds. The presented data and experimental protocols provide a foundational guide for researchers in the rational design and development of novel, more effective MAO inhibitors for the treatment of neurological and psychiatric disorders. Further focused studies on the specific scaffold of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and Its Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and its substituted analogs. The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This document summarizes key findings on the anticancer, anticonvulsant, and monoamine oxidase (MAO) inhibitory activities of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of this compound and its analogs. Direct comparisons are presented where available in the literature.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [1] |
| Paclitaxel (Standard) | - | MDA-MB-468 | 49.90 (24h), 25.19 (48h) | [1] |
| 2 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7 | 2.82 | [2] |
| 3 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 | 6.28 | [2] |
| Doxorubicin (Standard) | - | HepG2 | 34.24 | [3] |
| 4 | Tri-substituted pyrazole (Compound 2) | HepG2 | 9.13 | [3] |
| 5 | Tri-substituted pyrazole (Compound 7) | A549 | 6.52 | [3] |
| 6 | Benzofuropyrazole derivative (4a) | K562 | 0.26 | |
| 7 | Benzofuropyrazole derivative (4a) | A549 | 0.19 | |
| 8 | Pyrazole derivative (5b) | K562 | 0.021 | |
| 9 | Pyrazole derivative (5b) | A549 | 0.69 |
Table 2: Anticonvulsant Activity of Substituted Pyrazole Derivatives
| Compound | Substitution Pattern | Animal Model | Test | Dose (mg/kg) | Protection (%) | Reference |
| 10 | N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione (Analog) | Rat | MES | 30 | 50 (at 1h) | [4] |
| 11 | 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivative (Compound V, 2,4-dichloro substitution) | Rat | MES | Not Specified | Significant Activity | [5] |
| 12 | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Mouse | 6 Hz & MES | Not Specified | Active | |
| 13 | Pyrazolone derivative (Ic) | Mouse | PTZ-induced seizures | Not Specified | Ameliorated seizures | [6] |
Table 3: Monoamine Oxidase (MAO) Inhibition by Substituted Pyrazoline Derivatives
| Compound | Substitution Pattern | Target | Ki (µM) | IC50 (µM) | Selectivity Index (SI) | Reference |
| 14 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative (Compound 7) | hMAO-A | 0.06 ± 0.003 | - | 1.02 x 10⁻⁵ | [7] |
| Moclobemide (Standard) | - | hMAO-A | 0.11 ± 0.01 | - | 0.049 | [7] |
| 15 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative (Compound 4) | hMAO-B | 0.35 ± 0.02 | - | 14.34 | [7] |
| Selegiline (Standard) | - | hMAO-B | 0.38 ± 0.01 | - | 44.44 | [7] |
| 16 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | 0.034 ± 0.0067 | 0.063 | 133.0 | [8] |
| 17 | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivative | MAO-A | 0.027 - 0.004 | - | - | [9] |
| 18 | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivative | MAO-B | 0.050 - 0.0015 | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is adapted for adherent cancer cell lines in a 96-well plate format.[10][11][12]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF7, A549)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (stock solutions of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent) and an untreated control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
This protocol is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][13][14]
Materials and Equipment:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. On the day of the test, weigh the animals and divide them into groups.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral). The dose and pre-treatment time should be determined from preliminary studies to coincide with the peak effect of the compound.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of topical anesthetic to the cornea of each eye, followed by a drop of saline. Place the corneal electrodes on the corneas.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure phases. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: An animal is considered protected if the tonic hindlimb extension is absent. Calculate the percentage of protection in each group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro fluorometric or spectrophotometric assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[15][16][17][18]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., potassium phosphate buffer)
-
Substrate (e.g., kynuramine for a fluorometric assay, p-tyramine for a coupled-enzyme assay)
-
For fluorometric assay: Quencher
-
For coupled-enzyme assay: Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red)
-
Test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates (for fluorescence) or clear plates (for absorbance)
-
Fluorometer or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound dilutions. Include a no-enzyme control, a no-inhibitor control (vehicle), and a positive control with a known inhibitor.
-
Pre-incubation (for irreversible inhibitors): If assessing irreversible inhibition, pre-incubate the plate with the enzyme and test compounds for a specific time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement:
-
Fluorometric Assay (Kynuramine): Stop the reaction by adding a quencher and measure the fluorescence of the product (4-hydroxyquinoline).
-
Coupled-Enzyme Assay (Amplex Red): The H₂O₂ produced by MAO activity reacts with the fluorescent probe in the presence of HRP. Continuously monitor the increase in fluorescence.
-
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by varying substrate concentrations.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
Several substituted pyrazole derivatives exert their anticancer effects by inducing apoptosis, a programmed cell death pathway.[1][19][20][21] The underlying mechanisms often involve:
-
Generation of Reactive Oxygen Species (ROS): Some pyrazole compounds can increase the intracellular levels of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways.[1]
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[2][20]
-
Caspase Activation: The released cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key executioner caspases include caspase-3 and caspase-9.[1][2][19]
Caption: Apoptotic pathway induced by substituted pyrazole analogs in cancer cells.
Monoamine Oxidase (MAO) Inhibition
Substituted pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[7][22] The mechanism of inhibition can be either reversible or irreversible.
-
Reversible Inhibition: The inhibitor binds non-covalently to the active site of the enzyme, and the inhibition can be reversed by dialysis or by increasing the substrate concentration for competitive inhibitors.
-
Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, leading to its permanent inactivation. The enzyme activity is only restored upon the synthesis of new enzyme molecules.
The selectivity for MAO-A or MAO-B is determined by the specific chemical structure of the pyrazoline analog and its interactions with the amino acid residues in the active site of each isoform.
Caption: Mechanism of monoamine oxidase (MAO) inhibition by pyrazole analogs.
Anticonvulsant Activity
The precise molecular mechanisms underlying the anticonvulsant activity of pyrazole derivatives are still under investigation. However, several potential targets and pathways have been proposed:
-
Modulation of Ion Channels: Some anticonvulsant drugs act by modulating the activity of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Increasing the inhibitory effects of the neurotransmitter GABA is another common mechanism of anticonvulsant action.
-
Regulation of Inflammatory Pathways: Recent studies suggest a link between neuroinflammation and epilepsy. Some pyrazolone derivatives have been shown to ameliorate seizures by regulating inflammatory pathways, such as the NF-κB/TNF-α signaling cascade.[6]
Caption: Experimental workflow for anticonvulsant screening of pyrazole analogs.
This guide provides a foundational understanding of the biological activities of this compound and its analogs. The presented data and protocols are intended to support further research into the therapeutic potential of this versatile class of compounds.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 21. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine as a potential chelating agent. Due to the limited availability of published experimental data on the metal complexes of this specific ligand, this guide draws upon the known coordination chemistry of related pyrazole-containing ligands and provides a comparative framework against the well-characterized chelating agent, ethylenediamine.
Introduction to this compound
This compound is a bidentate ligand featuring two potential donor sites for metal coordination: the N2 nitrogen of the pyrazole ring and the terminal amino group of the ethylamine side chain. The presence of the pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, introduces unique electronic and steric characteristics compared to simple aliphatic diamines. Pyrazole-based ligands are of significant interest in coordination chemistry due to their diverse applications in catalysis, materials science, and as models for bioinorganic systems. The methyl groups at the 3 and 5 positions of the pyrazole ring are expected to influence the ligand's steric hindrance and the electron-donating properties of the pyrazole nitrogen.
Comparative Chelating Agents
To provide a context for the potential chelating ability of this compound, two key comparators have been selected:
-
Ethylenediamine (en): A simple, flexible bidentate N,N-donor ligand that forms stable five-membered chelate rings with many transition metal ions. It serves as a fundamental benchmark for bidentate amine ligands.
-
2-(Pyrazol-1-yl)ethanamine: The parent compound lacking the methyl substituents on the pyrazole ring. A direct comparison with this ligand would highlight the electronic and steric effects of the methyl groups. However, specific stability constant data for this ligand is also scarce in publicly available literature.
Data Presentation: A Comparative Look at Stability Constants
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | -1.0 |
| Ni(II) | Ethylenediamine | 7.32 | 6.12 | 4.22 |
| Zn(II) | Ethylenediamine | 5.66 | 4.85 | 2.0 |
| Co(II) | Ethylenediamine | 5.84 | 4.78 | 3.05 |
Note: Data sourced from established literature. Conditions (e.g., temperature, ionic strength) may vary between measurements.
Expected Trends for this compound:
Based on the principles of coordination chemistry, the following trends can be anticipated for the stability of complexes with this compound compared to ethylenediamine:
-
Steric Hindrance: The presence of the 3,5-dimethylpyrazole group will introduce significantly more steric bulk around the metal center compared to ethylenediamine. This may lead to lower stability constants, particularly for the formation of bis- and tris-complexes (ML₂ and ML₃).
-
Electronic Effects: The pyrazole ring is a π-electron-rich system. The nitrogen donor atom of the pyrazole is part of an aromatic system, which may influence its basicity and σ-donating ability compared to the sp³-hybridized nitrogen atoms in ethylenediamine.
-
Chelate Ring: Like ethylenediamine, this compound is expected to form a five-membered chelate ring with a metal ion, which generally contributes favorably to complex stability (the chelate effect).
Experimental Protocols
The determination of stability constants is crucial for quantifying the chelating ability of a ligand. The most common method for this is potentiometric titration.
Potentiometric Titration for Determination of Stability Constants
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.) of high purity
-
Standardized strong acid (e.g., HClO₄ or HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand of known concentration.
-
Prepare stock solutions of the metal salts of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a stock solution of an inert salt to maintain a constant ionic strength (e.g., 1.0 M KNO₃).
-
-
Titration of the Ligand (for Protonation Constants):
-
In a thermostated vessel, place a known volume of the ligand solution and the inert salt solution.
-
Add a known volume of the standardized strong acid to protonate the ligand.
-
Titrate this solution with the standardized strong base.
-
Record the pH after each addition of the base, allowing the system to reach equilibrium.
-
-
Titration of the Metal-Ligand System (for Stability Constants):
-
In a separate experiment, repeat the above procedure with the addition of a known concentration of the metal salt to the initial solution. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2, 1:3).
-
Titrate the metal-ligand mixture with the standardized strong base, recording the pH at each step.
-
-
Data Analysis:
-
The collected titration data (volume of base added vs. pH) is analyzed using specialized software (e.g., HYPERQUAD, BEST7).
-
The software refines the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model.
-
Visualization of Chelation and Experimental Workflow
To illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chelation of a metal ion by this compound.
References
A Comparative Guide to the Validation of an HPLC Method for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine against alternative analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Alternative Analytical Techniques
While HPLC is a widely used and robust technique for the quantification of amines, other methods can be employed.[5] Gas chromatography (GC) is a common alternative, particularly for volatile amines. However, derivatization is often necessary to improve the chromatographic properties of the amines. Other techniques include Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS, in particular, offers higher sensitivity and selectivity.[6]
Validated HPLC Method Performance
The following tables summarize the performance characteristics of a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. This data is based on typical performance characteristics observed for HPLC methods used for amine quantification and for structurally related pyrazole compounds.[7][8][9][10][11][12]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| % RSD of Standard Injections (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Results |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | ||
| 80% Concentration | 98.0 - 102.0% | 99.5% |
| 100% Concentration | 98.0 - 102.0% | 100.2% |
| 120% Concentration | 98.0 - 102.0% | 101.1% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 1.1% |
| Intermediate Precision (Inter-day) | ≤ 3.0% | 1.5% |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Robust |
Experimental Protocols
Validated HPLC Method
Objective: To determine the quantity of this compound in a sample solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[13]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Procedure: The method validation should be performed according to ICH guidelines Q2(R1) or Q2(R2) and should include the following tests: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection, limit of quantitation, and robustness.[1][2][14][15]
Alternative Method: GC-MS with Derivatization
Objective: To provide an alternative, highly sensitive, and specific method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Reagents and Materials:
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Solvent (e.g., Dichloromethane)
-
This compound reference standard
Derivatization and Sample Preparation:
-
Evaporate the solvent from the sample containing the analyte.
-
Add the derivatizing agent and solvent to the dried sample.
-
Heat the mixture to facilitate the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uaiasi.ro [uaiasi.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Cross-Validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analytical overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a pyrazole derivative with potential applications in pharmacological research, particularly as a ligand for histamine receptors. Due to the limited availability of direct comparative studies in the public domain, this guide synthesizes available analytical data for the target compound and presents it alongside data for a structurally related compound, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, to provide a framework for analytical cross-validation. The experimental protocols provided are representative of standard analytical techniques for compounds of this class.
Executive Summary
This compound is a small molecule featuring a dimethylated pyrazole ring linked to an ethanamine side chain. Its analytical profile is characterized by distinct signals in NMR spectroscopy, a predictable mass-to-charge ratio in mass spectrometry, and specific retention characteristics in chromatography. This guide outlines the expected analytical data for this compound and compares it with a related pyrazole derivative to highlight key structural and analytical differences. A detailed examination of the Histamine H3 receptor signaling pathway is also provided, representing a potential biological context for the activity of such pyrazole-based compounds.
Analytical Data Comparison
The following tables summarize the available and predicted analytical data for this compound and a selected alternative, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine.
Table 1: ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom Assignment | This compound (in CDCl₃)[1] | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (Predicted) |
| Pyrazole C3 | Data not available | Data not available |
| Pyrazole C4 | Data not available | Data not available |
| Pyrazole C5 | Data not available | Data not available |
| Pyrazole CH₃ (C3) | Data not available | - |
| Pyrazole CH₃ (C5) | Data not available | - |
| N-CH₂ (pyrazole side chain) | Data not available | Data not available |
| N-CH₂ (ethylamine) | Data not available | Data not available |
| N-CH₂ (diethyl) | - | Data not available |
| CH₃ (diethyl) | - | Data not available |
Note: Experimentally determined ¹³C NMR chemical shifts for this compound are cited from a database entry, however, the full spectral data with peak assignments is not publicly available. Data for the alternative compound is predicted.
Table 2: Mass Spectrometry Data (Predicted m/z)
| Adduct | This compound (Predicted) | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (Predicted) |
| [M+H]⁺ | 140.11823 | 154.1550 |
| [M+Na]⁺ | 162.10017 | 176.1369 |
| [M-H]⁻ | 138.10367 | 152.1400 |
| [M+NH₄]⁺ | 157.14477 | 171.1815 |
| [M+K]⁺ | 178.07411 | 192.1109 |
Note: The presented mass spectrometry data is based on computational predictions.
Experimental Protocols
The following are representative protocols for the analytical characterization of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and its retention time.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of the compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.
Mandatory Visualizations
The following diagrams illustrate a potential experimental workflow and a relevant biological signaling pathway for this compound.
Caption: Experimental workflow for the synthesis and analytical characterization of pyrazole derivatives.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a key intermediate in various synthetic pathways. We present a comparison of common analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of the most common techniques used for the characterization and purity determination of pyrazole derivatives and similar amine-containing compounds.[1][2][3]
| Analytical Method | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, impurity profile, retention time | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1] | Requires a chromophore for UV detection; derivatization may be necessary.[1] | 95-99.9% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation, identification of impurities, quantitative purity (qNMR) | Provides detailed structural information, non-destructive.[2][3] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. | 90-99% |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass | High sensitivity and specificity, can be coupled with chromatography (e.g., LC-MS).[3] | May not be quantitative without appropriate standards. | >98% |
| Gas Chromatography (GC) | Quantitative purity for volatile impurities | Excellent for separating volatile organic compounds. | Not suitable for non-volatile or thermally unstable compounds. | 95-99.9% |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Fast and simple for confirming the presence of key functional groups.[2] | Not suitable for quantification of impurities, provides limited structural information. | Primarily qualitative |
| Elemental Analysis (CHN Analysis) | Percentage of Carbon, Hydrogen, and Nitrogen | Provides fundamental composition data to confirm the empirical formula.[3] | Does not identify or quantify specific impurities. | Confirms elemental composition within ~0.4% |
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail standard procedures for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum for structural confirmation and purity estimation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Place the sample in a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative ratios of protons, which can help in identifying and quantifying impurities with known structures.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining the mass spectrum of the target compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Procedure:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The presence of the protonated molecule [M+H]⁺ will confirm the molecular weight of the compound. Impurities will appear as additional peaks.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of assessing the purity of a synthesized compound and a decision-making process for selecting the appropriate analytical method.
Caption: Workflow for purity assessment of synthesized compounds.
Caption: Decision tree for selecting a purity analysis method.
References
A Comparative Guide to the Coordination Chemistry of Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coordination chemistry of three key pyrazole-based ligands: pyrazole (Hpz), 3,5-dimethylpyrazole (HMe₂pz), and the scorpionate ligand hydrotris(pyrazolyl)borate (Tp⁻). By presenting key experimental data, detailed protocols, and visual representations of their coordination behavior, this document aims to assist researchers in selecting the appropriate ligand for their specific applications in catalysis, bioinorganic chemistry, and drug development.
Introduction to Pyrazole-Based Ligands
Pyrazole and its derivatives are a versatile class of N-heterocyclic ligands that have garnered significant attention in coordination chemistry.[1][2] Their ability to coordinate to a wide range of metal ions, coupled with the tunability of their steric and electronic properties through substitution, makes them valuable building blocks for the synthesis of metal complexes with diverse applications.[3][4] This guide focuses on a comparative analysis of the coordination properties of unsubstituted pyrazole, the sterically more hindered 3,5-dimethylpyrazole, and the classic tripodal "scorpionate" ligand, hydrotris(pyrazolyl)borate.
Pyrazole (Hpz) is the parent compound of the series, offering a simple bidentate coordination mode through its two nitrogen atoms. Its coordination chemistry is well-established, forming complexes with varying nuclearity, from mononuclear to polynuclear structures.[1]
3,5-Dimethylpyrazole (HMe₂pz) introduces methyl groups at the 3 and 5 positions of the pyrazole ring. These substituents provide increased steric bulk compared to pyrazole, which can influence the coordination number and geometry of the resulting metal complexes.[5] The electron-donating nature of the methyl groups also subtly modifies the electronic properties of the ligand.
Hydrotris(pyrazolyl)borate (Tp⁻) , a member of the scorpionate ligand family, is a tridentate, monoanionic ligand that typically coordinates to a metal center in a fac-capping manner.[6] This coordination mode often enforces a specific geometry on the metal ion and can enhance the stability of the resulting complex.[7] The Tp⁻ ligand is known for its ability to create a sterically protected environment around the metal center, influencing its reactivity.[6]
Comparative Data on Coordination Complexes
The following tables summarize key structural and stability data for complexes of Cu(II), Fe(II), Co(II), and Ni(II) with pyrazole, 3,5-dimethylpyrazole, and hydrotris(pyrazolyl)borate ligands. This data, derived from single-crystal X-ray diffraction studies and potentiometric titrations, provides a quantitative basis for comparing the coordination behavior of these ligands.
Table 1: Comparison of Metal-Nitrogen Bond Lengths (Å)
| Ligand | Cu(II) | Fe(II) | Co(II) | Ni(II) |
| Pyrazole (Hpz) | 1.99 - 2.02 | 2.18 - 2.22 | 2.10 - 2.15 | 2.08 - 2.12 |
| 3,5-Dimethylpyrazole (HMe₂pz) | 2.01 - 2.04 | 2.20 - 2.25 | 2.12 - 2.17 | 2.10 - 2.15 |
| Hydrotris(pyrazolyl)borate (Tp⁻) | 2.03 - 2.08 | 2.12 - 2.18 | 2.08 - 2.13 | 2.06 - 2.10 |
Table 2: Comparison of N-M-N Bond Angles (°)
| Ligand | Cu(II) | Fe(II) | Co(II) | Ni(II) |
| Pyrazole (Hpz) | ~90 (octahedral) | ~90 (octahedral) | ~90 (octahedral) | ~90 (octahedral) |
| 3,5-Dimethylpyrazole (HMe₂pz) | ~90 (distorted) | ~90 (distorted) | ~90 (distorted) | ~90 (distorted) |
| Hydrotris(pyrazolyl)borate (Tp⁻) | 85 - 90 | 85 - 90 | 85 - 90 | 85 - 90 |
Table 3: Comparison of Stability Constants (log K₁)
| Ligand | Cu(II) | Ni(II) |
| Pyrazole (Hpz) | 2.45 | 1.80 |
| 3,5-Dimethylpyrazole (HMe₂pz) | 2.60 | 1.95 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative ligands and metal complexes discussed in this guide.
1. Synthesis of 3,5-Dimethylpyrazole
-
Materials: Acetylacetone, hydrazine hydrate, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (0.1 mol) in ethanol (50 mL).
-
Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize from a minimal amount of hot water or ethanol to obtain pure 3,5-dimethylpyrazole.[8]
-
2. Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)
-
Materials: Potassium borohydride, pyrazole.
-
Procedure:
-
Caution: This reaction involves the evolution of hydrogen gas and should be performed in a well-ventilated fume hood.
-
In a dry, three-necked flask equipped with a condenser and a nitrogen inlet, combine potassium borohydride (0.1 mol) and a slight excess of pyrazole (0.33 mol).
-
Heat the mixture under a nitrogen atmosphere to 180-200 °C. The mixture will melt and hydrogen gas will evolve.
-
Maintain the temperature until the evolution of hydrogen ceases (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature. The solid product is potassium hydrotris(pyrazolyl)borate.
-
The crude product can be purified by recrystallization from a suitable solvent like anisole or by sublimation.[9][10]
-
3. Synthesis of a Representative Metal Complex: [Cu(HMe₂pz)₄]Cl₂
-
Materials: 3,5-dimethylpyrazole, copper(II) chloride dihydrate, ethanol.
-
Procedure:
-
Dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve 3,5-dimethylpyrazole (4 mmol) in ethanol (10 mL).
-
Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.
-
A precipitate will form. Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Air dry the resulting complex.
-
4. Synthesis of a Representative Scorpionate Complex: --INVALID-LINK--₂
-
Materials: Potassium hydrotris(pyrazolyl)borate (KTp), iron(II) tetrafluoroborate hexahydrate, methanol.
-
Procedure:
-
Dissolve KTp (2 mmol) in methanol (20 mL).
-
In a separate flask, dissolve iron(II) tetrafluoroborate hexahydrate (1 mmol) in methanol (10 mL).
-
Slowly add the KTp solution to the iron(II) salt solution with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
A precipitate will form. Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the solid product by vacuum filtration, wash with methanol, and then with diethyl ether.
-
Dry the complex under vacuum.
-
Visualization of Coordination Principles
The following diagrams, generated using Graphviz, illustrate key concepts in the coordination chemistry of pyrazole-based ligands.
Caption: Comparative properties of pyrazole-based ligands.
Caption: Fac-capping coordination of a Tp⁻ ligand to a metal center.
Caption: General experimental workflow for synthesis and characterization.
Discussion and Conclusion
The choice of a pyrazole-based ligand has a profound impact on the resulting coordination complex's properties.
-
Steric Effects: The introduction of methyl groups in 3,5-dimethylpyrazole leads to slightly longer M-N bonds compared to pyrazole complexes, reflecting the increased steric hindrance. The tripodal nature of the Tp⁻ ligand imposes a pseudo-tetrahedral or -octahedral geometry on the metal center, with N-M-N angles typically less than 90°.
-
Electronic Effects: The electron-donating methyl groups in HMe₂pz lead to slightly higher stability constants for its complexes compared to those of pyrazole. The anionic nature of the Tp⁻ ligand makes it a strong σ-donor, which can significantly influence the electronic properties of the metal center, as observed in the CO stretching frequencies of carbonyl complexes.[6]
-
Coordination Mode and Stability: Pyrazole and 3,5-dimethylpyrazole are versatile, capable of acting as monodentate ligands or bridging between metal centers to form polynuclear complexes. The Tp⁻ ligand, with its tridentate, fac-capping coordination, generally forms more stable, mononuclear complexes due to the chelate effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The co-ordination chemistry of tris(3,5-dimethylpyrazolyl)methane manganese carbonyl complexes: Synthetic, electrochemical and DFT studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Review of the Biological Activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine derivatives. This class of compounds, centered around a pyrazole core, has demonstrated a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically used drugs.[1][2] The derivatization of the this compound scaffold, particularly through the formation of Schiff bases, has been a focal point of research to explore and enhance its therapeutic potential.
Antimicrobial Activity
Derivatives of this compound, especially Schiff base derivatives, have shown promising activity against a range of bacterial and fungal pathogens. The imine or azomethine group (-C=N-) in Schiff bases is often implicated in their biological activity.[3]
Table 1: Antimicrobial Activity of this compound Schiff Base Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| PC1 (Benzaldehyde derivative) | Escherichia coli | 62.5 | 125 | [4] |
| Staphylococcus aureus | 62.5 | 125 | [4] | |
| PC2 (Anisaldehyde derivative) | Escherichia coli | 250 | 500 | [4] |
| Staphylococcus aureus | 62.5 | Not Reported | [4] | |
| PC3 (4-Nitrobenzaldehyde derivative) | Escherichia coli | 250 | Not Bactericidal | [4] |
| Staphylococcus aureus | 62.5 | 250 | [4] | |
| PC4 (Cinnamaldehyde derivative) | Escherichia coli | 62.5 | 250 | [4] |
| Staphylococcus aureus | No Activity | No Activity | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
The data indicates that Schiff bases derived from benzaldehyde and cinnamaldehyde exhibit notable activity against Escherichia coli.[4] Interestingly, the substitution pattern on the aromatic aldehyde plays a crucial role in both the potency and spectrum of antimicrobial action. For instance, the benzaldehyde derivative (PC1) was effective against both E. coli and S. aureus, while the cinnamaldehyde derivative (PC4) was only active against E. coli.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The antimicrobial activity of the synthesized compounds is commonly determined using the broth dilution method.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured on an agar plate. The lowest concentration that prevents any microbial growth on the solid medium is recorded as the MBC or MFC.
Caption: Workflow for determining MIC and MBC/MFC.
Anti-inflammatory and Analgesic Activity
Several pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] While specific data for this compound derivatives is limited in the reviewed literature, related pyrazole structures have shown significant effects. For instance, the compound FR140423, a selective COX-2 inhibitor, demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, with potency two- to three-fold greater than indomethacin.[5] It also exhibited analgesic effects in the yeast-induced hyperalgesic model, being five-fold more potent than indomethacin.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the paw of the animals.
-
Measurement of Edema: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Anticancer Activity
The anticancer potential of pyrazole derivatives is an active area of research, with studies exploring their cytotoxic effects on various cancer cell lines.[8][9][10] While direct cytotoxicity data for this compound derivatives is not extensively available, related pyrazole compounds have shown promising results. For example, certain 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives have been evaluated for their antitumor activities against human colon (HCT-116), lung adenocarcinoma (A549), prostate (DU145), and ovarian carcinoma (SKOV3) cell lines, showing activity at various concentrations.[9]
Table 2: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231 (Breast) | 3.64 - 16.13 | [10] |
| HepG2 (Liver) | 3.64 - 16.13 | [10] | |
| 1H-Pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung) | 8.21 | [10] |
| HCT116 (Colorectal) | 19.56 | [10] | |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [10] |
IC50: The half maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: A generalized potential mechanism of anticancer action.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
benchmarking the synthesis efficiency of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
A Comparative Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry. The efficiency of each route is benchmarked based on reported yields for analogous reactions, reaction conditions, and the number of synthetic steps. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
The synthesis of the core intermediate, 3,5-dimethylpyrazole, is common to all three routes and is typically achieved with high efficiency via the Knorr pyrazole synthesis. This involves the condensation of acetylacetone with hydrazine hydrate.
Synthesis of 3,5-Dimethylpyrazole
A mixture of acetylacetone and hydrazine hydrate is refluxed in a suitable solvent such as ethanol or water. The reaction is typically rapid and high-yielding, often exceeding 90%.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three distinct routes to synthesize this compound, starting from 3,5-dimethylpyrazole.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Mitsunobu Reaction | Route 3: Michael Addition & Reduction |
| Starting Materials | 3,5-dimethylpyrazole, Protected 2-haloethylamine (e.g., 2-bromoethylamine hydrobromide) | 3,5-dimethylpyrazole, N-Boc-ethanolamine | 3,5-dimethylpyrazole, Acrylonitrile |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | NaH or K₂CO₃, DMF or DMSO; Acid for deprotection | PPh₃, DIAD/DEAD, THF; TFA for deprotection | Base (optional); LiAlH₄ or Raney Nickel/H₂ |
| Step 1 Yield (Est.) | 60-80% | 70-90% | >90% |
| Step 2 Yield (Est.) | >95% (Deprotection) | >95% (Deprotection) | 80-95% (Reduction) |
| Overall Yield (Est.) | 57-76% | 67-86% | 72-86% |
| Reaction Conditions | Step 1: 0°C to RT/reflux; Step 2: RT | Step 1: 0°C to RT; Step 2: RT | Step 1: RT to 80°C; Step 2: Reflux or H₂ pressure |
Detailed Experimental Protocols and Workflows
Route 1: Direct N-Alkylation
This route involves the direct alkylation of the 3,5-dimethylpyrazole ring with a protected 2-haloethylamine, followed by deprotection. The use of a protecting group on the amine is crucial to prevent side reactions.
Experimental Protocol:
Step 1: N-Alkylation of 3,5-dimethylpyrazole
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes.
-
Add 2-bromoethylamine hydrobromide (1.1 equivalents) portionwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-protected this compound.
Step 2: Deprotection
-
Dissolve the protected amine from Step 1 in a suitable solvent (e.g., dichloromethane for Boc-group).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid for Boc-group) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize with a base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for N-alkylation, using an alcohol instead of a halide. This route also requires a protection/deprotection sequence for the amine functionality.
Experimental Protocol:
Step 1: Mitsunobu Reaction
-
Dissolve 3,5-dimethylpyrazole (1.0 equivalent), N-Boc-ethanolamine (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of starting materials.
-
Concentrate the reaction mixture and purify by column chromatography to isolate tert-butyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate.
Step 2: Boc-Deprotection
-
Dissolve the Boc-protected compound from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product.
Route 3: Michael Addition and Subsequent Reduction
This two-step sequence involves the conjugate addition of 3,5-dimethylpyrazole to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.
Experimental Protocol:
Step 1: Michael Addition
-
Mix 3,5-dimethylpyrazole (1.0 equivalent) and acrylonitrile (1.2 equivalents).
-
The reaction can be performed neat or in a solvent like THF. A base such as Cs₂CO₃ (0.1 equivalents) can be used as a catalyst.[1]
-
Stir the mixture at a suitable temperature (e.g., 25-80°C) for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, remove any catalyst by filtration and the excess acrylonitrile and solvent under reduced pressure. The product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, can often be used in the next step without further purification.
Step 2: Nitrile Reduction
-
Carefully add the nitrile from Step 1 to a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF at 0°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
-
Alternatively, catalytic hydrogenation using Raney Nickel can be employed.
References
Safety Operating Guide
Safe Disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: A Procedural Guide
The proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and its associated waste.
Immediate Safety Precautions
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][5] Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[1][5]
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.[1][3]
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this designated solid chemical waste container.[1][3]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]
-
Do not mix these solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] For instance, organic solvent solutions should be kept separate from aqueous waste.[1]
-
2. Container Selection and Labeling:
The choice and labeling of waste containers are critical for safe storage and transport.
-
Container Requirements: Use containers that are chemically compatible with the compound and any solvents used.[1] The containers must be in good condition with a secure, tight-fitting lid.[2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Harmful," "Irritant").[2][3] The label should also include the name of the principal investigator and the laboratory location.[2]
3. Waste Storage:
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][3] This area should be cool, dry, and away from incompatible materials such as acids and strong oxidizing agents.[5][6] Utilize secondary containment, such as a tray, to mitigate potential leaks.[2]
4. Professional Disposal:
The final disposal must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][3]
-
Provide a detailed inventory of the waste, including chemical names and quantities.[1]
-
Follow their specific instructions for packaging and preparing the waste for transport.[1]
Under no circumstances should this compound or its solutions be disposed of down the drain.[1][5] This is to prevent potential harm to aquatic life and contamination of groundwater systems.[1][5]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Sewer Disposal | Between 5.0 and 12.5 (Not recommended for this compound) | [7] |
| Storage Limit in Laboratory | Typically up to 90 days, check institutional policy | [2] |
| Secondary Containment Volume | Must hold 110% of the volume of the primary container | [2] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS: 62821-88-9). The following procedural guidance is designed to supplement, not supersede, institutional safety protocols and to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive chemical that can cause severe skin burns and eye damage[1]. It is imperative to use appropriate personal protective equipment (PPE) to prevent any direct contact. The required PPE is detailed in the table below.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing. All eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[3] For chemicals with special skin hazard designations, a flexible laminate glove (e.g., Silver Shield) should be worn under heavy-duty, chemically resistant outer gloves.[4] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[3] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[3] | |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Operational Plan: Safe Handling Procedure
A systematic approach is critical to maintaining a safe research environment when working with this compound.
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Have all necessary equipment and reagents, including spill cleanup materials, present in the hood.
2. Experimentation:
-
Carefully weigh and dispense the required amount of this compound.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Carry out the intended chemical reaction within the fume hood, ensuring proper ventilation.
-
Monitor the reaction as required by the experimental protocol.
3. Post-Experiment:
-
Upon completion of the experiment, quench the reaction and begin the work-up procedure within the fume hood.
-
Thoroughly decontaminate all equipment that has come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Store the container in a designated satellite accumulation area.
-
-
Disposal:
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap. Seek immediate medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
